2-Picenecarboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C28H36O5 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C28H36O5/c1-24-6-7-25(2,23(32)33)15-22(24)28(5)11-9-26(3)17-13-20(31)19(30)12-16(17)18(29)14-21(26)27(28,4)10-8-24/h12-14,22,30-31H,6-11,15H2,1-5H3,(H,32,33)/t22-,24-,25-,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
MEUCDRGPRSOAHE-BRUCSKOJSA-N |
Isomerische SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C=C5C(=O)C=C4[C@]3(CC2)C)O)O)C)C)(C)C(=O)O |
Kanonische SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C=C5C(=O)C=C4C3(CC2)C)O)O)C)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of 2-Pyrenecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in the fields of materials science, medicinal chemistry, and diagnostics due to their unique photophysical properties. Specifically, 2-pyrenecarboxylic acid serves as a crucial intermediate for the functionalization of the pyrene core, enabling its incorporation into larger molecular architectures, including therapeutic agents and fluorescent probes. This technical guide provides an in-depth overview of the primary synthetic routes to 2-pyrenecarboxylic acid from pyrene, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Primary Synthetic Strategies
Two principal and well-documented methods for the synthesis of 2-pyrenecarboxylic acid from pyrene are highlighted in this guide:
-
Three-Step Synthesis via Friedel-Crafts Acylation and Haller-Bauer Cleavage: This robust and high-yielding classical approach involves the initial acylation of pyrene, followed by a cyclization and a subsequent ring-cleavage reaction. This method is particularly suitable for large-scale synthesis.[1][2]
-
Two-Step Synthesis via Vilsmeier-Haack Formylation and Oxidation: This route offers a more direct approach, beginning with the formylation of pyrene to yield 2-formylpyrene, which is then oxidized to the target carboxylic acid.[3][4][5]
Route 1: Three-Step Synthesis via Friedel-Crafts Acylation and Haller-Bauer Cleavage
This synthetic pathway is a reliable method for producing 2-pyrenecarboxylic acid in high overall yield.[6][7] The logical workflow for this synthesis is depicted below.
References
- 1. d-nb.info [d-nb.info]
- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. A Practical, Large-Scale Synthesis of Pyrene-2-Carboxylic Acid | Davis Research Group [davis.chm.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various scientific domains, including materials science and medicinal chemistry. Its rigid, planar pyrene core coupled with a reactive carboxylic acid group imparts unique photophysical and chemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 2-pyrenecarboxylic acid, offering a valuable resource for researchers and professionals working with this compound.
Chemical Structure and Identification
2-Pyrenecarboxylic acid consists of a pyrene backbone substituted with a carboxylic acid group at the C-2 position.
Chemical Formula: C₁₇H₁₀O₂
Molecular Weight: 246.26 g/mol [1]
CAS Number: 36428-96-3
Physicochemical Properties
The key physicochemical properties of 2-pyrenecarboxylic acid are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and should be considered as estimates.
| Property | Value | Source |
| Melting Point | 326 °C | [2] |
| Boiling Point (Predicted) | 437.2 ± 14.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 4.20 ± 0.30 | [2] |
| LogP (Predicted) | 4.85 | [3] |
Solubility Profile
Due to its large, nonpolar pyrene core, 2-pyrenecarboxylic acid exhibits limited solubility in aqueous solutions. However, it is soluble in many organic solvents. The carboxylic acid group can be deprotonated in basic solutions, forming the more soluble carboxylate salt.
| Solvent | Qualitative Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Acetone | Soluble |
| Toluene | Soluble (especially when hot) |
| Diethyl Ether | Soluble |
Spectral Properties
The extended aromatic system of the pyrene core in 2-pyrenecarboxylic acid gives rise to characteristic spectral features.
UV-Visible Spectroscopy
Carboxylic acids typically exhibit a weak n→π* transition in the 200-215 nm range[4]. However, the extensive conjugation of the pyrene moiety is expected to cause a significant bathochromic (red) shift, with strong π→π* transitions appearing at higher wavelengths. The absorption spectrum of pyrene itself shows characteristic peaks, and the addition of a carboxylic acid group will modify this spectrum.
Fluorescence Spectroscopy
Pyrene and its derivatives are well-known for their fluorescent properties. The fluorescence emission of pyrene is characterized by a series of vibronic bands[5]. The exact excitation and emission maxima of 2-pyrenecarboxylic acid will be influenced by the solvent polarity and the electronic effects of the carboxylic acid group.
NMR Spectroscopy
¹H NMR: The aromatic protons of the pyrene ring are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 10 ppm.
¹³C NMR: The sp² hybridized carbons of the pyrene ring will show signals in the aromatic region (approximately 120-150 ppm). The carbonyl carbon of the carboxylic acid group is significantly deshielded and is expected to appear in the range of 165-185 ppm.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of 2-pyrenecarboxylic acid.
Synthesis and Purification of 2-Pyrenecarboxylic Acid
A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, which can be adapted for laboratory use[6][7]. The general workflow involves the carboxylation of pyrene.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, pyrene is dissolved in an appropriate solvent (e.g., a chlorinated solvent).
-
Carboxylation: A carboxylating agent (e.g., oxalyl chloride with a Lewis acid catalyst like aluminum chloride) is added under controlled temperature conditions. The reaction is stirred until completion.
-
Work-up: The reaction mixture is quenched, typically with an acidic aqueous solution, to hydrolyze the intermediate and precipitate the crude 2-pyrenecarboxylic acid.
-
Purification by Hot Filtration/Recrystallization: The crude product is dissolved in a minimal amount of hot toluene. Any insoluble impurities are removed by hot gravity filtration. The filtrate is then allowed to cool slowly to induce crystallization of the purified 2-pyrenecarboxylic acid.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Determination of Melting Point
Apparatus: Digital melting point apparatus or oil bath with a thermometer.
Methodology:
-
A small amount of the dried, purified 2-pyrenecarboxylic acid is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range over which the solid melts is recorded as the melting point.
Determination of Solubility
Methodology (Shake-Flask Method):
-
An excess amount of 2-pyrenecarboxylic acid is added to a known volume of the solvent of interest in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L).
Determination of pKa (Potentiometric Titration)
Apparatus: pH meter with a calibrated electrode, burette, and magnetic stirrer.
Methodology:
-
A known mass of 2-pyrenecarboxylic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.
-
The solution is placed in a beaker with a magnetic stir bar.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific involvement of 2-pyrenecarboxylic acid in biological signaling pathways. Further research is required to elucidate its potential biological activities and mechanisms of action.
Conclusion
2-Pyrenecarboxylic acid is a versatile compound with distinct physicochemical properties stemming from its pyrene core and carboxylic acid functionality. This guide provides a foundational understanding of these properties and outlines standard experimental procedures for their determination. The provided data and protocols are intended to support researchers and professionals in their work with this intriguing molecule. As research progresses, a more detailed understanding of its spectral properties and potential biological roles is anticipated.
References
- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
Solubility of 2-Pyrenecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 2-pyrenecarboxylic acid's solubility in organic solvents. Due to a notable lack of specific quantitative data in publicly available scientific literature, this document focuses on summarizing the available qualitative information and presenting a standardized experimental protocol for researchers to determine precise solubility values.
Introduction
2-Pyrenecarboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative containing a carboxylic acid functional group. Its unique photophysical properties and rigid structure make it a valuable building block in the development of fluorescent probes, organic electronics, and novel pharmaceutical compounds. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The polarity imparted by the carboxylic acid group, combined with the large, nonpolar pyrene core, results in complex solubility behavior that necessitates empirical determination.
Solubility Profile of 2-Pyrenecarboxylic Acid
Exhaustive searches of scientific databases, patent literature, and chemical supplier technical data sheets did not yield specific quantitative solubility data for 2-pyrenecarboxylic acid in common organic solvents. However, qualitative information and inferences from related compounds provide some guidance.
Table 1: Summary of Qualitative Solubility Data for Pyrenecarboxylic Acids
| Compound | Solvent | Temperature | Solubility | Source/Remark |
| 2-Pyrenecarboxylic Acid | Toluene | Elevated (110°C) | Sufficient for hot filtration | Implied from a documented purification procedure.[1] |
| 1-Pyrenecarboxylic Acid | Dimethylformamide (DMF) | Not Specified | Soluble | General information from chemical suppliers. |
| 1-Pyrenecarboxylic Acid | Methanol | Not Specified | Soluble | General information from chemical suppliers. |
| 1-Pyrenecarboxylic Acid | Ethanol | Not Specified | Soluble | General information from chemical suppliers.[2] |
| 1-Pyrenecarboxylic Acid | Acetone | Not Specified | Soluble | General information from chemical suppliers.[2] |
It is important to note that the solubility of 1-pyrenecarboxylic acid, an isomer, may not directly translate to 2-pyrenecarboxylic acid due to differences in crystal packing and molecular interactions. However, its solubility in polar aprotic (DMF, acetone) and polar protic (methanol, ethanol) solvents suggests that 2-pyrenecarboxylic acid is likely to exhibit some degree of solubility in these solvent classes. The observation that it can be purified by hot filtration in toluene indicates that its solubility in this nonpolar aromatic solvent is significantly temperature-dependent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of 2-pyrenecarboxylic acid solubility in an organic solvent, based on the widely accepted "shake-flask" or equilibrium solubility method.[3][4]
3.1. Materials and Equipment
-
2-Pyrenecarboxylic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector, or a UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
3.2. Experimental Workflow
The general workflow for determining the equilibrium solubility is depicted in the diagram below.
Caption: General workflow for the shake-flask solubility determination method.
3.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-pyrenecarboxylic acid to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-pyrenecarboxylic acid of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC with UV or fluorescence detection, or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 2-pyrenecarboxylic acid in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Conclusion
References
The Structural Elucidation of 2-Pyrenecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various fields, including materials science and drug development, owing to its unique photophysical properties and potential as a versatile building block. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior, designing novel derivatives, and elucidating its interactions with biological targets. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of 2-pyrenecarboxylic acid, including detailed experimental protocols for its synthesis.
While a definitive, publicly available experimental crystal structure for 2-pyrenecarboxylic acid remains elusive in crystallographic databases, this guide furnishes key structural data for the closely related isomer, 1-pyrenecarboxylic acid, to offer valuable comparative insights. Furthermore, we present established methodologies for the synthesis and purification of 2-pyrenecarboxylic acid, which are crucial first steps for any researcher aiming to perform crystallographic studies.
Experimental Protocols
Synthesis of 2-Pyrenecarboxylic Acid
A robust and efficient three-step process for the multigram-scale synthesis of 2-pyrenecarboxylic acid has been reported, with an overall yield exceeding 70% from pyrene[1]. The synthesis involves the Friedel-Crafts acylation of pyrene, followed by an intramolecular cyclization and a final oxidative cleavage.
Step 1: Friedel-Crafts Acylation
-
Reagents: Pyrene, Phthalic anhydride, Aluminum chloride (AlCl₃), Benzene.
-
Procedure: To a solution of pyrene and phthalic anhydride in benzene, AlCl₃ is added portion-wise at 40-50°C. The reaction mixture is stirred for 1 hour.
Step 2: Intramolecular Cyclization
-
Reagents: The product from Step 1, Benzoyl chloride, 1-Chloronaphthalene.
-
Procedure: The intermediate from the acylation step is refluxed in 1-chloronaphthalene with benzoyl chloride for 1 hour.
Step 3: Oxidative Cleavage
-
Reagents: The product from Step 2, Potassium hydroxide (KOH).
-
Procedure: The cyclized product is subjected to a molten KOH treatment at 195-215°C for 30 minutes. The reaction is then quenched with water.
Purification:
The crude 2-pyrenecarboxylic acid is purified by hot filtration in toluene at 110°C. The purified product crystallizes upon cooling the filtrate to room temperature[1].
A workflow for the synthesis is depicted below:
Crystal Structure Data
As of the latest literature search, a complete, experimentally determined crystal structure of 2-pyrenecarboxylic acid is not available in the primary crystallographic databases. However, valuable structural insights can be gleaned from the data available for its isomer, 1-pyrenecarboxylic acid. It is important to note that while the core pyrene structure is identical, the position of the carboxylic acid group will influence the crystal packing and intermolecular interactions.
Physicochemical Properties of Pyrenecarboxylic Acids
| Property | 1-Pyrenecarboxylic Acid | 2-Pyrenecarboxylic Acid |
| Molecular Formula | C₁₇H₁₀O₂ | C₁₇H₁₀O₂ |
| Molecular Weight | 246.26 g/mol | 246.26 g/mol |
| CAS Number | 19694-02-1 | 36428-96-3 |
| Melting Point | 270-272 °C | Not Reported |
Crystallographic Data for 1-Pyrenecarboxylic Acid (for comparative purposes)
Logical Relationship for Crystallographic Analysis
The general workflow for determining the crystal structure of a compound like 2-pyrenecarboxylic acid is outlined below. This process is fundamental for any researcher aiming to contribute the definitive crystal structure to the scientific community.
Future Outlook
The absence of a published crystal structure for 2-pyrenecarboxylic acid represents a significant knowledge gap. Researchers possessing the expertise and resources for single-crystal X-ray diffraction are encouraged to pursue the determination of this structure. Such an endeavor would provide invaluable data for computational modeling, materials design, and understanding the structure-activity relationships of its derivatives in biological systems. Computational crystal structure prediction (CSP) methods could also be employed to generate hypothetical structures and guide experimental crystallization efforts[3][4][5][6][7]. The availability of a definitive crystal structure would undoubtedly accelerate research and development in the numerous application areas of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-PYRENECARBOXYLIC ACID | 19694-02-1 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Pyrenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a validated synthetic route for 2-pyrenecarboxylic acid (CAS No: 36428-96-3). The information herein is intended to support research and development activities where the unique photophysical and chemical properties of the pyrene moiety are of interest.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 246.26 g/mol | PubChem[1] |
| Melting Point | 326 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 437.2 ± 14.0 °C | ChemicalBook[2] |
| pKa (Predicted) | 4.20 ± 0.30 | ChemicalBook[2] |
| Density (Predicted) | 1.411 ± 0.06 g/cm³ | ChemicalBook[2] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-pyrenecarboxylic acid is typically provided in the supporting information of primary literature detailing its synthesis and characterization.[3][4] The following sections describe the expected spectral characteristics based on its structure, supplemented with data from analogous compounds where specified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data: The proton NMR spectrum of 2-pyrenecarboxylic acid is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons on the pyrene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), which is characteristic for carboxylic acid protons. The exact chemical shifts and coupling constants would be dependent on the solvent used and the concentration.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show 17 distinct resonances. The carbonyl carbon of the carboxylic acid is expected in the δ 165-185 ppm region. The remaining 16 carbons of the pyrene ring system, being aromatic, will appear in the approximate range of δ 120-140 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the complex electronic environment of the fused aromatic rings.
Infrared (IR) Spectroscopy
The IR spectrum of 2-pyrenecarboxylic acid will be characterized by the following key absorptions:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid. Conjugation with the pyrene ring system may shift this absorption to a slightly lower wavenumber.
-
C=C Stretch (Aromatic): Multiple sharp, medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Absorptions in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-pyrenecarboxylic acid is dominated by the extended π-system of the pyrene core. It is expected to show multiple absorption bands characteristic of polycyclic aromatic hydrocarbons. The fine vibronic structure typical for pyrene derivatives should be observable. The spectrum will likely exhibit strong absorptions (π → π* transitions) in the UV region, with characteristic maxima around 240, 275, and 340 nm. The exact λmax values and molar absorptivities are solvent-dependent.
Experimental Protocols
Synthesis of 2-Pyrenecarboxylic Acid
A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, proceeding in three main steps from pyrene.[3][4] The general workflow is outlined below. For detailed experimental conditions, reagents, and purification methods, it is imperative to consult the primary literature.[4]
Caption: A generalized three-step synthesis of 2-pyrenecarboxylic acid from pyrene.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data for 2-pyrenecarboxylic acid. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-pyrenecarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required. Proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of 2-pyrenecarboxylic acid in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from approximately 200 to 600 nm. A cuvette containing the pure solvent should be used as a reference.
Caption: Workflow for spectroscopic characterization of 2-pyrenecarboxylic acid.
References
Thermal Stability of 2-Pyrenecarboxylic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermal stability of 2-pyrenecarboxylic acid. Due to a lack of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-pyrenecarboxylic acid in the available literature, this document presents known physical properties and contextual thermal stability information derived from related compounds and general principles of organic acid decomposition. Furthermore, standardized experimental protocols for determining such thermal properties are provided to guide future research.
Core Data Summary
| Property | Value | Compound |
| Molecular Formula | C₁₇H₁₀O₂ | 2-Pyrenecarboxylic Acid |
| Molecular Weight | 246.26 g/mol | 2-Pyrenecarboxylic Acid |
| Boiling Point | 437.2 ± 14.0 °C at 760 mmHg | 2-Pyrenecarboxylic Acid |
| Flash Point | 197.3 ± 14.8 °C | 2-Pyrenecarboxylic Acid |
| Melting Point | 270-272 °C | 1-Pyrenecarboxylic Acid |
Putative Thermal Decomposition Mechanism
The thermal decomposition of aromatic carboxylic acids, such as 2-pyrenecarboxylic acid, typically proceeds via decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide. For many carboxylic acids, this occurs through a unimolecular heterolytic fission, forming a carbanion intermediate. Another possible pathway, particularly for compounds with high electron density on the alpha-carbon, is a bimolecular decarboxylation mechanism. In the case of 2-pyrenecarboxylic acid, the decomposition would likely result in the formation of pyrene and carbon dioxide. The presence of the polycyclic aromatic pyrene ring is expected to lend the molecule considerable thermal stability.
Experimental Protocols
To definitively determine the thermal stability of 2-pyrenecarboxylic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 2-pyrenecarboxylic acid decomposes by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 2-pyrenecarboxylic acid (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from room temperature to 600 °C.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature).
-
Data Analysis: The onset temperature of decomposition is determined from the point of significant mass loss on the thermogram. The derivative of the thermogram (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of 2-pyrenecarboxylic acid, providing further insight into its thermal properties.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's thermal history. For analysis, a heating rate of 10 °C/min is typically used.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow is plotted against temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC curve. The area under the melting peak is integrated to calculate the enthalpy of fusion.
Visualized Workflows and Relationships
A Proposed Framework for the Synthesis and Biological Evaluation of 2-Pyrenecarboxylic Acid Derivatives
The search results did identify related synthetic work, such as the use of 6,8-dibromo-2-pyrenecarboxylic acid as a precursor for 1,3-dibromopyrene, and the use of the hexyl ester of 2-pyrenecarboxylic acid as a reference compound in spectroscopic studies. However, these do not provide data on biological activity.
Due to this lack of specific quantitative data and detailed experimental findings, it is not possible to construct the requested in-depth technical guide with comparative data tables, detailed experimental protocols, and mechanistic diagrams for 2-pyrenecarboxylic acid derivatives.
Therefore, this document will instead provide a general workflow that researchers can adapt for the synthesis and subsequent biological evaluation of novel 2-pyrenecarboxylic acid derivatives, should they pursue this underexplored area of research. This serves as a foundational guide for initiating such a research program.
This section outlines a logical workflow from chemical synthesis to biological screening, providing a roadmap for investigating the potential therapeutic activities of novel 2-pyrenecarboxylic acid derivatives.
Synthesis of 2-Pyrenecarboxylic Acid Derivatives
The primary route to generating a library of candidate compounds is through the derivatization of the carboxylic acid group of 2-pyrenecarboxylic acid. A common and effective strategy is the formation of amides, which introduces chemical diversity and can significantly influence biological activity.
The general workflow for this synthesis is as follows:
-
Activation of the Carboxylic Acid: 2-pyrenecarboxylic acid is first converted into a more reactive species, typically an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Coupling: The resulting 2-pyrenecarbonyl chloride is then reacted with a selected primary or secondary amine. This step, known as aminolysis, forms the corresponding N-substituted 2-pyrenecarboxamide.
-
Purification and Characterization: The synthesized amide derivative is purified using standard techniques such as recrystallization or column chromatography. The structure and purity are then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
This process can be repeated with a diverse range of amines to create a library of novel derivatives for biological screening.
Caption: General workflow for the synthesis and purification of 2-pyrenecarboxamide derivatives.
Biological Activity Screening Cascade
Once a library of pure, characterized derivatives is established, a tiered screening approach can be employed to identify potential biological activities efficiently. This cascade typically begins with broad, high-throughput in vitro assays and progresses to more specific mechanistic studies for the most promising "hit" compounds.
The proposed screening workflow is as follows:
-
Primary Screening (In Vitro): All synthesized derivatives are tested for general cytotoxic and antimicrobial activity.
-
Anticancer Screening: A common initial assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This is performed against a panel of human cancer cell lines (e.g., breast, lung, colon cancer) to identify compounds that inhibit cell proliferation.
-
Antimicrobial Screening: The derivatives are tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
-
-
Secondary Screening & Dose-Response: Compounds that show significant activity in the primary screen ("hits") are further investigated.
-
IC₅₀/MIC Determination: For active compounds, full dose-response curves are generated to accurately determine the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or confirm the MIC for antimicrobial activity.
-
Selectivity Testing: Cytotoxic compounds are tested against non-cancerous human cell lines (e.g., normal fibroblasts) to assess their selectivity. A good candidate should be significantly more toxic to cancer cells than to normal cells.
-
-
Mechanism of Action Studies: For highly potent and selective compounds, further experiments are designed to understand how they work.
-
Enzyme Inhibition Assays: If a specific enzyme is a suspected target (e.g., topoisomerases, kinases for anticancer agents), direct enzymatic assays are performed.
-
Cell-Based Assays: Techniques like flow cytometry can be used to study effects on the cell cycle or apoptosis (programmed cell death).
-
Theoretical Calculations on 2-Pyrenecarboxylic Acid: An In-depth Technical Guide
This guide provides a comprehensive overview of the theoretical calculations performed on 2-pyrenecarboxylic acid, a fluorescent polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a molecular probe. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural, electronic, and spectroscopic properties through computational chemistry methods.
Introduction
2-Pyrenecarboxylic acid (2-PCA) is a molecule of significant interest due to the unique photophysical properties of the pyrene moiety. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding its molecular structure, reactivity, and spectroscopic behavior at an atomic level. This guide summarizes the key theoretical data and computational methodologies pertinent to the study of 2-PCA. While direct and comprehensive theoretical studies on 2-pyrenecarboxylic acid are not abundant in the public domain, this guide synthesizes available data from related pyrene derivatives and general computational chemistry literature to provide a foundational understanding.
Molecular Geometry Optimization
The first step in the theoretical investigation of a molecule is the optimization of its geometry to find the most stable conformation. This is typically achieved using DFT methods.
Methodology
Geometry optimization of 2-pyrenecarboxylic acid would generally be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1] A suitable basis set, for example, 6-311G(d,p), is chosen to accurately describe the electronic distribution.[2] The optimization process involves finding the minimum on the potential energy surface, which corresponds to the equilibrium geometry of the molecule.
Predicted Structural Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-O | ~1.35 |
| O-H | ~0.97 |
| C-C (aromatic) | 1.39 - 1.43 |
| C-C (pyrene-carboxyl) | ~1.49 |
| Bond Angles (°) ** | |
| O=C-O | ~123 |
| C-O-H | ~107 |
| C-C-C (aromatic) | 118 - 122 |
| Dihedral Angles (°) ** | |
| C(pyrene)-C-O-H | ~0 or ~180 |
Table 1: Predicted Geometrical Parameters for 2-Pyrenecarboxylic Acid. The values are estimations based on theoretical studies of analogous molecules.
Electronic Properties
The electronic properties of 2-PCA, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and photophysical behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic transition properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[3] For pyrene derivatives, the HOMO is typically a π-orbital delocalized over the pyrene ring, while the LUMO is a π*-orbital.
| Property | Predicted Value |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
Table 2: Predicted Frontier Orbital Energies for 2-Pyrenecarboxylic Acid. These are typical values for pyrene derivatives calculated using DFT.[3][4]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[5] For 2-PCA, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a likely site for electrophilic attack. The hydroxyl hydrogen would exhibit a positive potential (blue), making it susceptible to nucleophilic attack.
Spectroscopic Properties
Theoretical calculations can predict various spectroscopic features of 2-PCA, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (FT-IR and Raman)
DFT calculations can be used to predict the vibrational frequencies of a molecule.[6] These frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of spectral bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3500 (monomer), ~3000 (dimer) |
| C=O stretch (carboxylic acid) | ~1750 (monomer), ~1700 (dimer) |
| C-O stretch (carboxylic acid) | ~1300 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1400 - 1600 |
Table 3: Predicted Key Vibrational Frequencies for 2-Pyrenecarboxylic Acid. The values for the O-H and C=O stretches can vary significantly depending on hydrogen bonding.[7]
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[8][9] It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For pyrene and its derivatives, the UV-Vis spectrum is characterized by intense π-π* transitions.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | ~350 | > 0.1 |
| S₀ → S₂ | ~335 | > 0.1 |
| S₀ → S₃ | ~280 | > 0.5 |
Table 4: Predicted UV-Vis Absorption Data for 2-Pyrenecarboxylic Acid. The exact positions and intensities of the absorption bands can be influenced by the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei.[10][11] These calculations can aid in the assignment of experimental NMR spectra.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Carboxylic Acid) | 12 - 13 |
| ¹H (Aromatic) | 7.8 - 9.0 |
| ¹³C (Carbonyl) | ~170 |
| ¹³C (Aromatic) | 120 - 135 |
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrenecarboxylic Acid. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Experimental Protocols
The following sections outline the general computational methodologies that would be employed for the theoretical study of 2-pyrenecarboxylic acid.
Geometry Optimization and Frequency Calculations
Caption: Workflow for geometry optimization and frequency analysis.
The initial 3D structure of 2-pyrenecarboxylic acid is generated and then optimized using a DFT functional like B3LYP with a basis set such as 6-311G(d,p).[1][2] A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy.
Electronic Properties and Spectroscopic Calculations
Caption: Workflow for calculating electronic and spectroscopic properties.
Using the optimized geometry, a single-point energy calculation can be performed to obtain the electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential.[3][5] TD-DFT calculations are then carried out to simulate the UV-Vis spectrum, while GIAO-DFT calculations are used to predict the NMR chemical shifts.[8][9][11] Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).
Conclusion
Theoretical calculations provide invaluable insights into the structural, electronic, and spectroscopic properties of 2-pyrenecarboxylic acid. While a complete and dedicated computational study on this specific molecule is not yet widely published, the methodologies and expected results outlined in this guide, based on studies of similar compounds, offer a robust framework for its theoretical investigation. Such computational studies are essential for guiding experimental work and for the rational design of new materials and molecular probes based on the pyrene scaffold.
References
- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. idc-online.com [idc-online.com]
- 11. mdpi.com [mdpi.com]
A Comprehensive Technical Review of 2-Pyrenecarboxylic Acid: Synthesis, Properties, and Applications
An In-depth Guide for Researchers and Drug Development Professionals
This whitepaper provides a detailed technical overview of 2-pyrenecarboxylic acid, a fluorescent aromatic hydrocarbon that has garnered significant interest in various scientific fields. This document consolidates key research findings, focusing on its synthesis, physicochemical properties, and diverse applications, particularly in the realm of fluorescence spectroscopy and as a molecular probe. Experimental protocols and quantitative data are presented to serve as a practical resource for scientists and professionals in drug development and materials science.
Core Properties of 2-Pyrenecarboxylic Acid
2-Pyrenecarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). Its rigid, planar structure and extensive π-conjugated system are responsible for its characteristic fluorescence. The presence of the carboxylic acid group at the 2-position allows for its covalent incorporation into other molecules, making it a versatile tool for fluorescent labeling.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 246.26 g/mol | [1][2][3] |
| CAS Number | 36428-96-3 | [1][2][4][5] |
| Melting Point | 326 °C | [2] |
| Boiling Point (Predicted) | 437.2±14.0 °C | [2] |
| Density (Predicted) | 1.411±0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.20±0.30 | [2] |
Synthesis of 2-Pyrenecarboxylic Acid
The synthesis of 2-pyrenecarboxylic acid is a critical aspect of its accessibility for research and commercial applications. An efficient and scalable synthesis is paramount. A robust, three-step process has been reported, affording the final product in a high overall yield.[6]
Synthetic Pathway Overview
Caption: A high-level overview of the three-step synthesis of 2-pyrenecarboxylic acid from pyrene.
Experimental Protocols
A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been developed, with an overall yield exceeding 70% from pyrene.[6] The key steps involve a Friedel-Crafts acylation, followed by a base-induced Haller-Bauer cleavage and subsequent decarboxylation.
Step 1: Friedel-Crafts Acylation of Pyrene This initial step involves the reaction of pyrene with phthalic anhydride under Friedel-Crafts conditions to yield 1,2-phthaloylpyrene.
Step 2: Haller-Bauer Cleavage The intermediate, 1,2-phthaloylpyrene, undergoes a base-induced cleavage. This reaction is a crucial step in forming the carboxylic acid functionality at the desired position on the pyrene core.[6]
Step 3: Decarboxylation The final step is a decarboxylation reaction to yield the pure 2-pyrenecarboxylic acid. The crude product is often purified by hot filtration in a suitable solvent like toluene.[6]
A summary of reported synthesis conditions and yields is provided in the table below.
| Starting Material | Reagents and Conditions | Yield | Reference |
| Pyrene | 1. Phthalic anhydride, AlCl₃2. KOH, 195–215 °C3. Heat | >70% overall | [6] |
| 2-Methylpyrene | Potassium tert-butylate in 1,2-dimethoxyethane/water, reflux, 6h | 87% | [5] |
Applications of 2-Pyrenecarboxylic Acid
The unique photophysical properties of the pyrene moiety make 2-pyrenecarboxylic acid a valuable tool in various scientific disciplines. Its applications primarily stem from its use as a fluorescent probe.
Fluorescent Probes in Chemistry and Biology
Pyrene and its derivatives are widely utilized as fluorescent probes due to their high fluorescence quantum yield, low cytotoxicity, and excellent cell permeability.[7] The fluorescence emission of pyrene is highly sensitive to the local environment, which allows for the study of molecular interactions and dynamics.[8]
The carboxylic acid functionality of 2-pyrenecarboxylic acid enables its covalent attachment to other molecules, such as proteins, nucleic acids, and polymers, without significantly altering its fluorescent properties. This makes it an ideal candidate for a fluorescent tag.
Caption: Workflow illustrating the use of 2-pyrenecarboxylic acid as a fluorescent label for biomolecules.
Materials Science
In materials science, 2-pyrenecarboxylic acid and its derivatives have been employed in the development of novel functional materials. For instance, they can be used for the surface modification of carbon nanotubes and graphene, imparting fluorescence to these materials and enabling their use in various electronic and sensing applications.
Biological Activity
While the primary interest in 2-pyrenecarboxylic acid lies in its fluorescent properties, the biological activities of related carboxylic acids have been noted. For example, 2-pyrrolidone-5-carboxylic acid, produced by lactic acid bacteria, has demonstrated antimicrobial activity against various spoilage bacteria.[9] However, at present, there is limited research available on the specific biological activities of 2-pyrenecarboxylic acid itself.
Conclusion
2-Pyrenecarboxylic acid is a versatile and valuable compound in the fields of chemistry, biology, and materials science. Its robust synthesis and unique photophysical properties make it an excellent candidate for use as a fluorescent probe and for the development of advanced functional materials. The detailed experimental protocols and compiled data in this whitepaper are intended to facilitate further research and application of this intriguing molecule. As research progresses, it is anticipated that the full potential of 2-pyrenecarboxylic acid in areas such as diagnostics, sensing, and optoelectronics will be realized.
References
- 1. Pyrene-2-carboxylic acid | C17H10O2 | CID 334608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyrene-2-carboxylic acid | 36428-96-3 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pyrene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 2-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with 2-pyrenecarboxylic acid, a fluorescent probe useful for studying protein conformation, interactions, and dynamics. The method is based on the widely used carbodiimide chemistry, which facilitates the formation of a stable amide bond between the carboxyl group of the pyrene derivative and primary amine groups on the protein.
Introduction
Pyrene is a valuable fluorescent probe due to its high extinction coefficient, long fluorescence lifetime, and the sensitivity of its emission spectrum to the local environment. A key feature of pyrene is its ability to form an excited-state dimer, known as an excimer, when two pyrene molecules are in close proximity (~10 Å). This property can be exploited to study protein-protein interactions, oligomerization, and conformational changes that alter the distance between two labeled sites. Labeling proteins with 2-pyrenecarboxylic acid allows for the introduction of this versatile fluorescent reporter to study various aspects of protein structure and function.
The protocol described herein utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl group of 2-pyrenecarboxylic acid, rendering it reactive towards primary amines, such as the ε-amino group of lysine residues on the protein surface.
Quantitative Data Summary
The efficiency of the labeling reaction and the characterization of the final conjugate are critical for reproducible experiments. The following table summarizes key quantitative parameters for the labeling protocol.
| Parameter | Value | Notes |
| Molar Extinction Coefficient (ε) of Pyrene | ~34,700 M⁻¹cm⁻¹ | For unassociated pyrene at the 0-0 peak.[1] A value of ~40,000 M⁻¹cm⁻¹ at 338 nm in methanol has been reported for similar pyrene derivatives.[2] |
| Excitation Wavelength (λex) | ~340 nm | |
| Emission Wavelength (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | |
| Recommended Molar Ratio (Pyrene:Protein) | 10:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling. |
| Recommended EDC:NHS Molar Ratio | 1:1 to 1:2 | |
| Typical Protein Concentration | 1-5 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Time | 2-4 hours at room temperature, or overnight at 4°C | |
| Purification Method | Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis | To remove unreacted pyrene and coupling reagents. |
Experimental Protocol
This protocol details the steps for labeling a protein with 2-pyrenecarboxylic acid using EDC/NHS chemistry.
Materials:
-
Protein of interest
-
2-Pyrenecarboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Phosphate-Buffered Saline, PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
-
Spectrophotometer and Fluorometer
Procedure:
Step 1: Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein to be labeled in the Coupling Buffer at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged for the Coupling Buffer via dialysis or a desalting column.
-
2-Pyrenecarboxylic Acid Stock Solution: Prepare a 10 mM stock solution of 2-pyrenecarboxylic acid in anhydrous DMF or DMSO.
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.
Step 2: Activation of 2-Pyrenecarboxylic Acid
-
In a microcentrifuge tube, combine the desired volume of the 10 mM 2-pyrenecarboxylic acid stock solution with the EDC and NHS/Sulfo-NHS solutions. A 1:1:1 molar ratio is a good starting point. For example, to a solution containing a 10-fold molar excess of pyrene over the protein, add an equimolar amount of EDC and NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature in the dark.
Step 3: Conjugation to the Protein
-
Add the activated 2-pyrenecarboxylic acid mixture to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.
Step 5: Purification of the Labeled Protein
-
Remove unreacted 2-pyrenecarboxylic acid and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, purify the labeled protein by extensive dialysis against the storage buffer.
-
Collect the protein-containing fractions.
Step 6: Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~340 nm, A₃₄₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the pyrene at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₃₄₀ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of pyrene / A₃₄₀ of pyrene), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
-
DOL = A₃₄₀ / (ε_pyrene × Protein Concentration (M))
-
Use ε_pyrene ≈ 34,700 M⁻¹cm⁻¹.
-
-
-
Functional Analysis:
-
Perform a functional assay to ensure that the labeling process has not significantly altered the protein's activity.
-
Visualizations
Caption: Experimental workflow for labeling proteins with 2-pyrenecarboxylic acid.
References
Application of 2-Pyrenecarboxylic Acid in Organic Light-Emitting Diodes (OLEDs)
Affiliation: Google Research
Abstract
2-Pyrenecarboxylic acid and its derivatives are emerging as versatile materials in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). The pyrene moiety, a polycyclic aromatic hydrocarbon, is well-regarded for its high fluorescence quantum yield, excellent charge carrier mobility, and robust thermal and chemical stability. The introduction of a carboxylic acid group at the 2-position of the pyrene core offers a strategic handle for tuning the molecule's electronic properties and for anchoring it to various surfaces, thereby enabling its use in multiple functional layers of an OLED device. This application note explores the potential roles of 2-pyrenecarboxylic acid as an electron-transporting material, a surface modifier for electrodes, and as a ligand in emissive metal complexes. Detailed protocols for material synthesis and device fabrication are provided, along with a summary of performance data from related pyrene derivatives to guide future research and development.
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a leading technology for next-generation displays and solid-state lighting, owing to their high contrast, wide viewing angles, and compatibility with flexible substrates. The performance of an OLED is critically dependent on the properties of the organic materials used in its multilayered structure, which typically includes a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL).
Pyrene-based molecules have been extensively investigated for various roles within OLEDs due to their inherent photophysical properties.[1] The rigid, planar structure of pyrene facilitates strong π-π stacking, which is beneficial for charge transport.[2] However, this same property can also lead to detrimental excimer formation, causing a red-shift in emission and reduced efficiency.[3] Chemical modification of the pyrene core is a key strategy to mitigate these issues while fine-tuning the material's properties for specific applications.[4]
The addition of a carboxylic acid group, as in 2-pyrenecarboxylic acid, introduces several advantageous features. The electron-withdrawing nature of the carboxyl group can modify the HOMO/LUMO energy levels of the pyrene core, potentially enhancing electron injection and transport.[5] Furthermore, the carboxylic acid moiety can serve as an effective anchoring group to metal oxide surfaces, such as indium tin oxide (ITO) anodes or zinc oxide (ZnO) electron transport layers, improving interfacial contact and charge injection efficiency. It can also act as a ligand for the formation of emissive metal complexes.
Potential Applications of 2-Pyrenecarboxylic Acid in OLEDs
Electron Transport Layer (ETL) Material
Computational studies on pyrene acetic acid, a structurally similar molecule, suggest that the presence of the carboxylic acid group can lead to favorable electron transport properties.[5] The reorganization energy for electron transport in pyrene acetic acid was calculated to be low (0.249 eV), which is comparable to or better than some established ETL materials like Alq3 (0.28 eV).[5] This suggests that 2-pyrenecarboxylic acid could function as an effective ETL material, facilitating the transport of electrons from the cathode to the emissive layer.
Hole Injection Layer (HIL) Modifier
The carboxylic acid group can be used to modify the surface of the anode, typically indium tin oxide (ITO). By forming a self-assembled monolayer (SAM) on the ITO surface, 2-pyrenecarboxylic acid can alter the work function of the anode, reducing the energy barrier for hole injection into the hole transport layer.[6][7] This can lead to a lower turn-on voltage and improved device efficiency.
Ancillary Ligand in Phosphorescent Emitters
While not as common as β-diketonates or picolinates, carboxylic acids can serve as ancillary ligands in phosphorescent iridium(III) or platinum(II) complexes.[8][9] The electronic properties of the 2-pyrenecarboxylate ligand could influence the metal-to-ligand charge transfer (MLCT) states of the complex, thereby tuning the emission color and phosphorescence quantum yield.[10] The pyrene moiety itself can also participate in the emissive process, potentially leading to novel dual-emissive properties.
Quantitative Data Presentation
While direct experimental data for OLEDs employing 2-pyrenecarboxylic acid is not yet widely published, the performance of various other pyrene derivatives in different roles provides a benchmark for expected performance.
Table 1: Performance of OLEDs Incorporating Pyrene Derivatives in Various Roles
| Role of Pyrene Derivative | Pyrene Derivative | Device Structure (Simplified) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color | Reference |
| Hole-Transporting Material | Py-Br (a pyrene-pyridine derivative) | ITO/HTL/CBP:Ir(ppy)₂acac/TPBi/LiF/Al | 17,300 | 22.4 | - | 9.0 | Yellow | [11][12] |
| Blue Emitter (Non-doped) | PyPI-Py (a pyrene-imidazole derivative) | ITO/MoO₃/TAPC/Emitter/TPBi/LiF/Al | 75,687 | 13.38 | - | 8.52 | Blue | [2] |
| Blue Emitter (Non-doped) | Py-TPE (a pyrene-TPE derivative) | ITO/HATCN/TAPC/TCTA/Emitter/Bepp₂/Liq/Al | 15,750 | 7.34 | 6.40 | 3.19 | Sky-Blue | [13] |
| Blue Emitter (Non-doped) | Compound B (a pyrene-benzimidazole derivative) | ITO/PEDOT:PSS/NPB/Emitter/TPBi/LiF/Al | 290 | - | - | 4.3 | Blue | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of a 2-pyrenecarboxylic acid derivative and its incorporation into an OLED device.
Protocol for Synthesis of a Pyrene-Based Emitter
This protocol describes the synthesis of a pyrene-imidazole derivative, adapted from a known procedure, which could be modified for 2-pyrenecarboxylic acid derivatives.[2]
Synthesis of 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py)
-
Reaction Setup: To a 100 mL three-necked flask, add pyrene-4,5-dione (1.0 mmol), 1-(4-aminophenyl)pyrene (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux at 120 °C under a nitrogen atmosphere and maintain for 12 hours.
-
Cooling and Filtration: After cooling to room temperature, a precipitate will form. Filter the mixture and wash the solid with a water/acetic acid mixture (3:1, 40 mL).
-
Purification: The crude product is purified by column chromatography on silica gel, followed by sublimation to yield the final white product.
Protocol for OLED Device Fabrication (Solution-Processing)
This protocol outlines the fabrication of a solution-processed OLED using a pyrene derivative as the hole-transporting layer.[12]
Device Structure: ITO / PEDOT:PSS / HTL (Pyrene Derivative) / Emissive Layer / TPBi / LiF / Al
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO) glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the pyrene derivative (e.g., Py-Br) in chloroform (10 mg/mL). Spin-coat the HTL solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 90 °C for 30 minutes inside the glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the emissive layer components, for example, CBP as the host and Ir(ppy)₂(acac) as the dopant, in chloroform. Spin-coat the EML solution onto the HTL.
-
Electron Transport and Injection Layer Deposition: Transfer the substrates to a thermal evaporator. Deposit a 30 nm layer of TPBi (2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) as the ETL under a high vacuum (5 × 10⁻⁶ Torr).
-
Cathode Deposition: Subsequently, deposit a 1 nm layer of lithium fluoride (LiF) as the electron injection layer, followed by a 150 nm layer of aluminum (Al) as the cathode without breaking the vacuum.
Mandatory Visualizations
Logical Relationships in OLED Function
The following diagram illustrates the key processes within a multilayer OLED, from charge injection to light emission, highlighting the potential roles for a 2-pyrenecarboxylic acid derivative.
Caption: Potential roles of 2-pyrenecarboxylic acid (2-PCA) in an OLED.
Experimental Workflow
This diagram outlines the typical experimental workflow from material synthesis to the characterization of a final OLED device.
Caption: Experimental workflow for OLED development with new materials.
Conclusion
2-Pyrenecarboxylic acid represents a promising, yet underexplored, platform for the development of novel materials for organic light-emitting diodes. Its unique combination of a highly fluorescent pyrene core and a versatile carboxylic acid functional group opens up possibilities for its application in multiple layers of an OLED stack. Based on theoretical studies and the performance of analogous pyrene derivatives, 2-pyrenecarboxylic acid and its derivatives are expected to be valuable candidates for electron transport materials, surface modifiers, and ligands in emissive complexes. The experimental protocols provided herein offer a roadmap for the synthesis and fabrication of OLEDs incorporating these novel materials. Further experimental validation is required to fully elucidate the potential of 2-pyrenecarboxylic acid and to optimize its performance in next-generation OLED technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand [mdpi.com]
- 9. Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Blue light emitting Ir(III) compounds for OLEDs - new insights into ancillary ligand effects on the emitting triplet state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for HPLC Analysis of 2-Pyrenecarboxylic Acid via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrenecarboxylic acid is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial in various research and development areas, including environmental monitoring and as a fluorescent tag in biological studies. However, its inherent polarity can lead to poor chromatographic retention and peak shape on reverse-phase columns. Furthermore, to achieve high sensitivity, especially at trace levels, derivatization of the carboxylic acid group is often necessary to enhance its fluorescence quantum yield and improve its chromatographic behavior.
These application notes provide detailed protocols for the derivatization of 2-pyrenecarboxylic acid for HPLC analysis with fluorescence detection. Two primary methods are presented: esterification using 9-anthryldiazomethane (ADAM) and amidation using 1-pyrenemethylamine. These methods convert the polar carboxylic acid into a less polar, highly fluorescent derivative, enabling sensitive and reliable quantification.
Derivatization Methods and Protocols
Two robust methods for the derivatization of 2-pyrenecarboxylic acid are detailed below. The choice of method may depend on the specific analytical requirements, such as desired sensitivity and potential interferences in the sample matrix.
Method 1: Esterification with 9-Anthryldiazomethane (ADAM)
This method involves the reaction of 2-pyrenecarboxylic acid with ADAM to form a highly fluorescent ester. Diazoalkanes like ADAM react with carboxylic acids without the need for a catalyst, providing a clean and straightforward derivatization procedure.[1]
2.1.1. Experimental Protocol
Materials:
-
2-Pyrenecarboxylic acid standard
-
9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in a suitable solvent like ethyl acetate)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Standard laboratory glassware and pipettes
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 2-pyrenecarboxylic acid in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions by serial dilution in methanol to cover the desired concentration range.
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the 2-pyrenecarboxylic acid standard solution.
-
Add 200 µL of the 9-anthryldiazomethane (ADAM) solution.
-
Vortex the mixture gently and allow it to react at room temperature for approximately 30 minutes in the dark. The reaction is typically complete when the yellow color of the ADAM reagent disappears.
-
-
Sample Work-up:
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 70% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation (λex) = 365 nm, Emission (λem) = 412 nm.
-
2.1.2. Reaction Mechanism: Esterification with ADAM
The derivatization of 2-pyrenecarboxylic acid with 9-anthryldiazomethane proceeds via an esterification reaction. The acidic proton of the carboxylic acid protonates the diazomethane, leading to the formation of a diazonium ion and a carboxylate. The carboxylate then acts as a nucleophile, attacking the methylene group and displacing nitrogen gas to form the corresponding 9-anthrylmethyl ester.
Caption: Reaction of 2-pyrenecarboxylic acid with ADAM to form a fluorescent ester.
Method 2: Amidation with 1-Pyrenemethylamine
This method involves the formation of an amide bond between 2-pyrenecarboxylic acid and 1-pyrenemethylamine. This reaction typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.
2.2.1. Experimental Protocol
Materials:
-
2-Pyrenecarboxylic acid standard
-
1-Pyrenemethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Triethylamine or Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)
-
HPLC grade solvents as in Method 1
-
Standard laboratory glassware and pipettes
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 2-pyrenecarboxylic acid in DMF or ACN (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the 2-pyrenecarboxylic acid standard solution.
-
Add 1.2 equivalents of 1-pyrenemethylamine hydrochloride.
-
Add 1.5 equivalents of EDC (and 1.2 equivalents of NHS, if used).
-
Add 2-3 equivalents of a non-nucleophilic base such as triethylamine or DIEA to neutralize the hydrochloride salt and facilitate the reaction.
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC or a pilot HPLC run).
-
-
Sample Work-up:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before HPLC injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an ion-pairing agent like trifluoroacetic acid (0.1%) may be beneficial.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation (λex) and Emission (λem) will be characteristic of the pyrene label, typically in the range of λex = 340 nm and λem = 380-400 nm.
-
Data Presentation
The following tables summarize the expected quantitative data for the derivatization of 2-pyrenecarboxylic acid. Note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Quantitative Performance Data for Derivatization Methods
| Parameter | Method 1: Esterification with ADAM | Method 2: Amidation with 1-Pyrenemethylamine |
| Limit of Detection (LOD) | 1 - 10 fmol | 5 - 20 fmol |
| Limit of Quantitation (LOQ) | 5 - 30 fmol | 15 - 60 fmol |
| Linearity Range | 0.01 - 10 µM | 0.05 - 20 µM |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Typical Reaction Yield | > 90% | > 85% |
Experimental Workflow and Logic
The overall workflow for the analysis of 2-pyrenecarboxylic acid using derivatization and HPLC is depicted in the following diagram.
Caption: General workflow for the analysis of 2-pyrenecarboxylic acid.
Conclusion
The derivatization of 2-pyrenecarboxylic acid with fluorescent labeling reagents such as 9-anthryldiazomethane or 1-pyrenemethylamine provides a sensitive and reliable method for its quantification by HPLC with fluorescence detection. The detailed protocols and expected performance data in these application notes serve as a valuable resource for researchers and scientists in various fields. Proper optimization of the derivatization and HPLC conditions is essential to achieve the best analytical results for specific sample types and concentration ranges.
References
Application Notes & Protocols for Measuring the Fluorescence Quantum Yield of 2-Pyrenecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a fluorescent molecule[1][2][3]. A high quantum yield is often a desirable characteristic for applications such as bioimaging and the development of advanced materials. Pyrene and its derivatives are highly valued in fluorescence spectroscopy for their high fluorescence quantum yields, long excited-state lifetimes, and sensitivity to the local environment[1]. This document provides a detailed protocol for determining the relative fluorescence quantum yield of 2-pyrenecarboxylic acid.
The most common method for determining the quantum yield of a fluorescent compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield[1][4]. This method is experimentally simpler than the absolute method, which requires more complex instrumentation like an integrating sphere[5][6].
Experimental Principle
The relative method for determining the fluorescence quantum yield relies on the principle that two solutions with the same absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons[4][7]. By comparing the integrated fluorescence intensity of the unknown sample to that of a reference standard with a known quantum yield, the quantum yield of the sample can be calculated.
The quantum yield of the sample (Φ_s) is calculated using the following equation[1][7][8]:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term becomes 1[1][7].
To ensure accuracy, it is recommended to prepare multiple solutions of varying concentrations for both the sample and the reference and to plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear, and the ratio of the slopes can be used in the quantum yield calculation, which provides a more robust determination[4][7][9][10].
Materials and Instrumentation
Materials
-
High-purity 2-pyrenecarboxylic acid (sample).
-
High-purity fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, with a known quantum yield of Φ = 0.54)[1]. The choice of standard is crucial; it should absorb at the excitation wavelength of the sample and ideally emit in a similar region[9].
-
Spectroscopic grade solvents (e.g., ethanol, acetone, cyclohexane). Solvents should be checked for background fluorescence[5][11].
-
High-purity deionized water for preparing aqueous solutions.
Instrumentation
-
Calibrated UV-Vis spectrophotometer.
-
Calibrated spectrofluorometer with a thermostatted cell holder[1].
-
Quartz cuvettes (1 cm path length) for both absorption and fluorescence measurements[1]. It is advisable to use cuvettes with longer path lengths (e.g., 20 mm, 50 mm) for absorbance measurements to minimize errors[9].
Experimental Protocols
Preparation of Stock Solutions
-
Prepare a stock solution of 2-pyrenecarboxylic acid in the chosen spectroscopic grade solvent.
-
Prepare a stock solution of the reference standard in its appropriate solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The concentration of the stock solutions should be such that a series of dilutions will yield absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects[1][8]. Absorbances should not exceed 0.1[9].
Absorption Spectra Measurement
-
Record the UV-Vis absorption spectrum of the solvent to be used as a blank.
-
Prepare a series of at least five diluted solutions for both the 2-pyrenecarboxylic acid and the reference standard.
-
Record the UV-Vis absorption spectra for each diluted solution.
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should ideally be at the absorption maximum of the lowest energy transition for both the sample and the reference[8].
Fluorescence Emission Spectra Measurement
-
Set the excitation and emission slit widths on the spectrofluorometer. The excitation slit bandwidth should be as small as possible to minimize artifacts[8].
-
Record the fluorescence emission spectrum of the solvent blank.
-
For each of the diluted solutions of the sample and the reference standard, record the fluorescence emission spectrum under identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage)[1].
-
Ensure that the full fluorescence spectrum is acquired[8].
Data Analysis
-
Subtract the integrated fluorescence intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions[1].
-
Integrate the area under the corrected fluorescence emission curve for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the 2-pyrenecarboxylic acid and the reference standard.
-
Determine the slope of the resulting linear plots for both the sample (m_s) and the reference (m_r).
-
Calculate the quantum yield of the 2-pyrenecarboxylic acid (Φ_s) using the following equation, which is derived from the general formula and incorporates the slopes from the graphical method:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison.
| Sample/Standard | Solvent | Excitation Wavelength (nm) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Refractive Index (n) | Known Quantum Yield (Φ) | Calculated Quantum Yield (Φ) |
| Reference | 0.1 M H₂SO₄ | 350 | 0.02 | Value | 1.33 | 0.54 | N/A |
| 0.04 | Value | ||||||
| 0.06 | Value | ||||||
| 0.08 | Value | ||||||
| 0.10 | Value | ||||||
| 2-Pyrenecarboxylic Acid | Ethanol | 350 | 0.02 | Value | 1.36 | N/A | Value |
| 0.04 | Value | ||||||
| 0.06 | Value | ||||||
| 0.08 | Value | ||||||
| 0.10 | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for determining the fluorescence quantum yield and the logical relationship of the parameters in the calculation.
Caption: Experimental workflow for quantum yield measurement.
Caption: Logical relationship of parameters in quantum yield calculation.
Conclusion
The accurate determination of the fluorescence quantum yield of 2-pyrenecarboxylic acid is essential for its effective application in research and development. The relative method described in this protocol provides a reliable and accessible means to measure this crucial parameter. Careful execution of the experimental steps, proper selection of a reference standard, and meticulous data analysis are paramount to obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. jasco-global.com [jasco-global.com]
- 7. edinst.com [edinst.com]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 9. static.horiba.com [static.horiba.com]
- 10. agilent.com [agilent.com]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Application Notes and Protocols: 2-Pyrenecarboxylic Acid in Supramolecular Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
2-Pyrenecarboxylic acid is a versatile building block in supramolecular chemistry, prized for its unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers, coupled with the reactive carboxylic acid moiety that facilitates its incorporation into a variety of supramolecular architectures. This document provides detailed application notes and experimental protocols for the use of 2-pyrenecarboxylic acid in the construction of metal-organic frameworks (MOFs), fluorescent sensors, and drug delivery systems.
Application in Metal-Organic Frameworks (MOFs)
2-Pyrenecarboxylic acid can serve as an organic linker in the synthesis of fluorescent MOFs. The pyrene core imparts luminescent properties to the framework, making these materials suitable for applications in chemical sensing, photocatalysis, and optoelectronics. The carboxylic acid group readily coordinates with metal ions to form the characteristic node-linker structure of MOFs. While pyrene-2,7-dicarboxylic acid is also used, 2-pyrenecarboxylic acid offers a different coordination geometry, potentially leading to novel framework topologies.[1]
Experimental Protocol: Solvothermal Synthesis of a 2-Pyrenecarboxylic Acid-Based MOF
This protocol describes the synthesis of a hypothetical zinc-based MOF using 2-pyrenecarboxylic acid as the organic linker.
Materials:
-
2-Pyrenecarboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials
-
Programmable oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 24.6 mg (0.1 mmol) of 2-pyrenecarboxylic acid in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the vial containing the 2-pyrenecarboxylic acid solution.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless or pale-yellow crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours to remove residual solvent.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fluorescence Spectroscopy: To characterize the photoluminescent properties of the material.
Logical Workflow for MOF Synthesis and Characterization
Application as a Fluorescent Sensor
The inherent fluorescence of the pyrene moiety is highly sensitive to the local environment. This property can be exploited to design "turn-on" or "turn-off" fluorescent sensors for various analytes, including metal ions. The carboxylic acid group can act as a binding site for metal ions, and this interaction can modulate the fluorescence of the pyrene unit. For instance, the binding of a paramagnetic metal ion like Fe³⁺ can lead to fluorescence quenching.[2]
Experimental Protocol: Fabrication of a 2-Pyrenecarboxylic Acid-Based Fluorescent Sensor for Fe³⁺ Detection
This protocol outlines the preparation of a solution-based fluorescent sensor for the detection of Fe³⁺ ions.
Materials:
-
2-Pyrenecarboxylic acid
-
Ethanol (spectroscopic grade)
-
Deionized water
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solution of FeCl₃ (1 mM in deionized water)
-
Stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, NiCl₂) for selectivity studies
-
Fluorometer
Procedure:
-
Prepare a stock solution of 2-pyrenecarboxylic acid (1 mM) in ethanol.
-
Prepare the working sensor solution by diluting the stock solution to 10 µM in a 1:1 (v/v) mixture of ethanol and 10 mM HEPES buffer (pH 7.4).
-
Record the fluorescence emission spectrum of the sensor solution (excitation at ~340 nm).
-
Titration: To a cuvette containing 2 mL of the sensor solution, add small aliquots (e.g., 2 µL) of the 1 mM FeCl₃ stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity is quenched to a stable minimum.
-
Selectivity Test: To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of other metal ion solutions and record the fluorescence spectra to check for interference.
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).[3][4]
Signaling Pathway for Fe³⁺ Detection
Quantitative Data: Photophysical Properties and Sensing Performance
| Parameter | Value | Solvent System | Reference |
| Absorption Maxima (λ_abs) | ~345 nm | Ethanol/Water | [5] |
| Emission Maxima (λ_em) | ~378, 398 nm | Ethanol/Water | [5] |
| Association Constant (K_a) for Fe³⁺ | 1.27 x 10⁴ M⁻¹ | Not Specified | [2] |
| Stern-Volmer Constant (K_sv) for Fe³⁺ | 7.131 x 10⁶ M⁻¹ | Not Specified | [6] |
| Limit of Detection (LOD) for Fe³⁺ | 3.3 x 10⁻⁸ M | Not Specified | [6] |
Note: Some data are for similar pyrene-based sensors and serve as representative values.
Application in Drug Delivery Systems
2-Pyrenecarboxylic acid can be used to functionalize the surface of nanocarriers, such as polymeric nanoparticles or liposomes. The pyrene moiety can serve multiple purposes: as a fluorescent tag for tracking the nanocarrier, and to enhance drug loading of aromatic drugs through π-π stacking interactions. The carboxylic acid group provides a convenient handle for covalent attachment to the nanocarrier surface.
Experimental Protocol: Preparation of Doxorubicin-Loaded Nanoparticles Functionalized with 2-Pyrenecarboxylic Acid
This protocol describes a nanoprecipitation method to prepare drug-loaded polymeric nanoparticles with a surface functionalized with 2-pyrenecarboxylic acid.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol) diamine (PEG-diamine)
-
2-Pyrenecarboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
Part A: Synthesis of PLGA-PEG-Pyrene Conjugate
-
Activate the carboxylic acid of 2-pyrenecarboxylic acid (1.2 equivalents) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMSO for 4 hours at room temperature.
-
Add PEG-diamine (1 equivalent) to the activated 2-pyrenecarboxylic acid solution and stir for 24 hours at room temperature.
-
Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified product to obtain PEG-pyrene.
-
Activate the carboxylic acid groups of PLGA with EDC and NHS in anhydrous DMSO.
-
Add the PEG-pyrene to the activated PLGA solution and react for 24 hours.
-
Purify the PLGA-PEG-pyrene conjugate by dialysis against acetone and then water.
-
Lyophilize the final product.
Part B: Preparation of Drug-Loaded Nanoparticles
-
Dissolve 50 mg of the PLGA-PEG-pyrene conjugate and 5 mg of doxorubicin in 2 mL of acetone.
-
Add this organic solution dropwise to 10 mL of deionized water under moderate stirring.
-
Continue stirring for 4 hours to allow for solvent evaporation and nanoparticle formation.
-
Purify the nanoparticles by centrifugation (15,000 rpm, 30 min) and resuspend in deionized water. Repeat this process three times.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To quantify the drug loading content and encapsulation efficiency.
-
Fluorescence Spectroscopy: To confirm the presence of the pyrene moiety and for imaging studies.
Experimental Workflow for Nanoparticle Formulation
Quantitative Data: Nanoparticle Characteristics
| Parameter | Typical Value Range | Method |
| Particle Size (Diameter) | 100 - 200 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Drug Loading Content (DLC) | 5 - 15 % (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | > 80 % | UV-Vis Spectroscopy |
Note: These are typical values for PLGA-based nanoparticles and may vary depending on the specific formulation parameters.[7]
References
- 1. edinst.com [edinst.com]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Pyrenecarboxylic Acid as a Photosensitizer for Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of 2-pyrenecarboxylic acid as a photosensitizer in photodynamic therapy (PDT) is limited in publicly available literature. The following application notes and protocols are based on the known photophysical properties of closely related 2-substituted pyrene derivatives and established methodologies for evaluating photosensitizers. The provided quantitative data are estimations and should be experimentally verified.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Pyrene and its derivatives are polycyclic aromatic hydrocarbons known for their unique photophysical properties, including high fluorescence quantum yields and the potential for triplet state formation, a prerequisite for efficient singlet oxygen generation.
2-Pyrenecarboxylic acid, a derivative of pyrene, presents an interesting candidate for investigation as a photosensitizer. The carboxylic acid moiety can potentially influence its solubility, cellular uptake, and subcellular localization, key factors in determining PDT efficacy. These notes provide a framework for the investigation of 2-pyrenecarboxylic acid as a novel photosensitizer.
Proposed Mechanism of Action
It is hypothesized that 2-pyrenecarboxylic acid, upon excitation with an appropriate wavelength of light, will undergo intersystem crossing from its excited singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This process is characteristic of a Type II photodynamic mechanism, which is a common pathway for many organic photosensitizers. The generated singlet oxygen can then induce oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1][2]
References
Analytical Methods for the Detection of 2-Pyrenecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrenecarboxylic acid is a carboxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). Its unique photophysical properties, stemming from the pyrene moiety, make it a valuable compound in various research and development applications, including as a fluorescent probe and a building block in organic synthesis. Accurate and sensitive detection and quantification of 2-pyrenecarboxylic acid are crucial for these applications. This document provides detailed application notes and protocols for the analytical determination of 2-pyrenecarboxylic acid using various techniques, including High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Analytical Techniques Overview
A variety of analytical techniques can be employed for the detection and quantification of 2-pyrenecarboxylic acid. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for fluorescent compounds like 2-pyrenecarboxylic acid. It leverages the native fluorescence of the pyrene ring system for detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers excellent sensitivity and specificity, making it suitable for complex matrices and trace-level analysis. It provides structural information, confirming the identity of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-pyrenecarboxylic acid, derivatization is required to increase volatility.
-
Electrochemical Sensors: These methods offer the potential for rapid, portable, and cost-effective analysis. They are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the different analytical methods. Please note that while specific data for 2-pyrenecarboxylic acid is limited in the literature, the presented data for pyrene and other carboxylic acids provide a strong basis for method development and expected performance.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Reference(s) |
| HPLC-FLD | Pyrene | Rat Plasma | - | 2 ng/mL | 2-100 ng/mL & 0.1-5 µg/mL | 84.7 - 95.0 | [1] |
| Pyrene | Seawater | 0.025 - 0.25 µg/L | - | - | - | [2] | |
| LC-MS/MS | Pyrrole-2,3,5-tricarboxylic acid | Human Skin Biopsies | - | 1 ng/mL | 1-1000 ng/mL | - | [3] |
| GC-MS | Dicarboxylic Acids | Atmospheric Aerosol | ≤ 2 ng/m³ | - | - | - | [4] |
| Electrochemical Sensor | Dopamine (using a polypyrrole-3-carboxylic acid modified electrode) | Buffer | 9.72 nM | 0.032 µM | 5 - 180 µM | - | [5] |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from a validated method for pyrene analysis and is expected to be highly effective for 2-pyrenecarboxylic acid with minor modifications.[1]
1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., fluorene in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a 20 µL aliquot into the HPLC system.
1.2. Chromatographic Conditions
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: ~265 nm (to be optimized for 2-pyrenecarboxylic acid).
-
Emission Wavelength: ~394 nm (to be optimized for 2-pyrenecarboxylic acid).
-
1.3. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing an LC-MS/MS method for 2-pyrenecarboxylic acid, drawing on principles for the analysis of other carboxylic acids.[3][8]
2.1. Sample Preparation (Environmental Water Sample)
-
Filter the water sample through a 0.45 µm filter.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration using a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2.2. LC-MS/MS Conditions
-
Instrument: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Use a gradient elution program to achieve optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of 2-pyrenecarboxylic acid. The product ions need to be determined by infusing a standard solution into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 2-pyrenecarboxylic acid, a derivatization step is mandatory for GC-MS analysis. Silylation is a common derivatization technique for carboxylic acids.[4][9]
3.1. Sample Preparation and Derivatization
-
Extract 2-pyrenecarboxylic acid from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3.2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Visualizations
References
- 1. An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blackmeditjournal.org [blackmeditjournal.org]
- 3. theseus.fi [theseus.fi]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrenecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-pyrenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-pyrenecarboxylic acid?
A1: The most common and scalable method is a robust three-step synthesis starting from pyrene, which involves a Friedel-Crafts acylation, a ring-closing reaction, and a final cleavage step.[1][2] Other potential routes include the carboxylation of 2-pyrenylmagnesium bromide (a Grignard reagent) and the oxidation of 2-substituted pyrene derivatives.[3]
Q2: What is a realistic overall yield for the synthesis of 2-pyrenecarboxylic acid?
A2: An optimized three-step process starting from pyrene can achieve an overall yield of over 70% on a multigram scale.[2] Yields for other methods, such as the Grignard reaction, can be moderate to high but may depend heavily on the purity of the starting materials and anhydrous reaction conditions.[4]
Q3: How can I effectively purify the final 2-pyrenecarboxylic acid product?
A3: A common and effective method for purifying crude 2-pyrenecarboxylic acid is through hot filtration. The crude brown powder can be dissolved in hot toluene at 110°C, and the hot solution is filtered to remove insoluble impurities. The desired product crystallizes as a yellow solid upon cooling.[2] General methods for purifying carboxylic acids, such as recrystallization from different solvents (e.g., benzene, chlorobenzene, ethanol) or acid-base extraction, can also be applied.[5][6]
Q4: What are the key safety considerations when synthesizing 2-pyrenecarboxylic acid?
A4: Standard laboratory safety protocols should be followed. Specifically, be aware of the following:
-
Aluminum chloride (AlCl₃): Used in the Friedel-Crafts reaction, it is corrosive and reacts violently with water. Handle in a fume hood and use anhydrous conditions.
-
High Temperatures: The synthesis involves steps with high temperatures, including molten potassium hydroxide (KOH) at 195–215 °C.[2] Use appropriate heating equipment (e.g., a sand bath) and personal protective equipment (PPE).
-
Solvents: Use flammable and potentially toxic solvents like benzene, 1-chloronaphthalene, and toluene only in a well-ventilated fume hood.
-
Grignard Reagents: These are highly reactive with water and protic solvents. Strict anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions are essential.[7]
Troubleshooting Guide: Three-Step Synthesis from Pyrene
This guide addresses common issues encountered during the three-step synthesis involving (a) Friedel-Crafts acylation, (b) ring closure, and (c) Haller-Bauer cleavage.
Problem 1: Low Yield in Friedel-Crafts Acylation (Step 1)
| Possible Cause | Recommended Solution |
| Inactive Aluminum Chloride (AlCl₃) | Use fresh, unopened, or properly stored anhydrous AlCl₃. Exposure to moisture reduces its activity. |
| Impure Pyrene | Purify the starting pyrene by recrystallization or column chromatography to remove potential inhibitors. |
| Incorrect Reaction Temperature | Carefully maintain the temperature between 40-50°C. Overheating can lead to side reactions and decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. |
Problem 2: Incomplete Ring Closure to 1,2-Phthaloylpyrene (Step 2)
| Possible Cause | Recommended Solution |
| Low Reflux Temperature | Ensure the reaction mixture is vigorously refluxing. Use a suitable high-boiling solvent like 1-chloronaphthalene as specified. |
| Short Reaction Time | The original protocol specifies 1 hour, while optimized versions extend this to 7 hours.[2] Ensure sufficient time for the reaction to complete. |
| Impure Intermediate | Ensure the product from Step 1 is reasonably pure before proceeding, as impurities can interfere with the reaction. |
Problem 3: Low Yield in Haller-Bauer Cleavage (Step 3)
| Possible Cause | Recommended Solution |
| Incorrect Temperature of Molten KOH | The temperature is critical. Maintain a stable temperature in the range of 195–215 °C.[2] Use a thermometer directly in the reaction setup (e.g., in a sand bath). |
| Inefficient Mixing | Ensure the 1,2-phthaloylpyrene is adequately mixed with the molten KOH to allow for a complete reaction. |
| Suboptimal Quenching and Acidification | Add the hot reaction mixture to water carefully. After cooling, ensure complete acidification to precipitate the carboxylic acid. Check the pH. |
| Product Loss During Extraction | Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. |
Problem 4: Product Purity Issues
| Possible Cause | Recommended Solution |
| Persistent Brown/Dark Color | This may indicate impurities from side reactions. Purify the crude product by hot filtration in toluene as this is reported to be highly effective.[2] |
| Presence of Starting Material | Monitor each reaction step by TLC to confirm the complete consumption of the starting material before proceeding to the next step or workup. |
| Contamination with Benzoic Acid | The cleavage reaction also produces benzoic acid. Ensure the workup and purification steps are sufficient to separate it from the desired 2-pyrenecarboxylic acid. |
Data Presentation: Synthesis Yield Comparison
The following table summarizes the reaction conditions and yields for a classical versus an improved three-step synthesis of 2-pyrenecarboxylic acid.[2]
| Step | Reagents & Conditions (Classical) | Yield (Classical) | Reagents & Conditions (Improved) | Yield (Improved) |
| (a) Acylation | Pyrene, Phthalic anhydride, AlCl₃, Benzene, 40-50°C, 1h | Not Given | Pyrene, Phthalic anhydride, AlCl₃, 1-Chloronaphthalene, 40-50°C, 1h | 95% |
| (b) Ring Closure | Benzoyl chloride, 1-Chloronaphthalene, Reflux, 1h | 53% | P₂O₅, Methanesulfonic acid, 100°C, 2h | 90% |
| (c) Cleavage | Molten KOH, 195-215°C, 30 min | 47-54% | 85% KOH (aq), Diethylene glycol, Reflux, 7h | 85% |
| Overall | ~25-29% | >70% |
Experimental Protocols
Protocol 1: Improved Three-Step Synthesis of 2-Pyrenecarboxylic Acid[2]
Step 1: 2-(Pyrene-2-carbonyl)benzoic acid
-
To a stirred suspension of pyrene and phthalic anhydride in 1-chloronaphthalene, add aluminum chloride (AlCl₃) portion-wise while maintaining the temperature between 40-50°C.
-
Stir the mixture at this temperature for 1 hour.
-
Cool the reaction mixture and slowly add dilute hydrochloric acid (HCl) to quench the reaction.
-
Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
Step 2: 1,2-Phthaloylpyrene
-
Add phosphorus pentoxide (P₂O₅) to methanesulfonic acid and heat the mixture to 100°C.
-
Add the crude 2-(pyrene-2-carbonyl)benzoic acid from the previous step to the mixture.
-
Maintain the reaction at 100°C for 2 hours.
-
Pour the reaction mixture onto ice, and collect the resulting precipitate by filtration.
-
Wash the solid with water and sodium bicarbonate solution, then dry it to obtain 1,2-phthaloylpyrene.
Step 3: 2-Pyrenecarboxylic Acid
-
Prepare a solution of potassium hydroxide (KOH) in diethylene glycol.
-
Add the 1,2-phthaloylpyrene to the solution and heat the mixture to reflux for 7 hours.
-
Cool the mixture and pour it into water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the crude 2-pyrenecarboxylic acid.
-
Collect the solid by filtration, wash it with water, and dry it.
-
Purify the crude product by dissolving it in hot toluene, filtering the hot solution, and allowing the filtrate to cool, which will yield crystalline 2-pyrenecarboxylic acid.
Protocol 2: Synthesis via Grignard Reagent (Adapted from 1-isomer synthesis[3][5])
Step 1: Synthesis of 2-Bromopyrene
-
Synthesize 2-bromopyrene from pyrene using a suitable brominating agent (e.g., N-Bromosuccinimide). This step requires careful control to achieve regioselectivity.
Step 2: Formation of Grignard Reagent and Carboxylation
-
Ensure all glassware is oven-dried, and all solvents are anhydrous.
-
To a flask containing magnesium turnings under an inert atmosphere (e.g., argon), add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromopyrene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture in a dry ice/acetone bath.
-
Add an excess of crushed dry ice (solid CO₂) to the reaction mixture while stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield crude 2-pyrenecarboxylic acid.
-
Purify the product as described previously (e.g., hot filtration in toluene).
Visualized Workflows and Logic Diagrams
Caption: Workflow for the improved three-step synthesis of 2-pyrenecarboxylic acid.
Caption: Troubleshooting logic for the Haller-Bauer cleavage step.
Caption: Workflow for the synthesis of 2-pyrenecarboxylic acid via a Grignard reagent.
References
- 1. A Practical, Large-Scale Synthesis of Pyrene-2-Carboxylic Acid | Davis Research Group [davis.chm.bris.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. 1-PYRENECARBOXYLIC ACID | 19694-02-1 [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Derivatization of 2-Pyrenecarboxylic Acid
Welcome to the technical support center for the derivatization of 2-pyrenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during the esterification, amidation, and NHS-ester activation of 2-pyrenecarboxylic acid.
Issue 1: Low or No Product Yield
Q1: My esterification/amidation reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in derivatization reactions with 2-pyrenecarboxylic acid can stem from several factors, often related to its unique structure.
-
Poor Solubility: 2-Pyrenecarboxylic acid is sparingly soluble in many common solvents. Ensure your chosen solvent can dissolve both the acid and the other reactants. For amidation, polar aprotic solvents like DMF or DMSO are often effective. For esterification, using an excess of the alcohol as a co-solvent can improve solubility.
-
Steric Hindrance: The bulky pyrene group can sterically hinder the approach of reactants to the carboxylic acid. This is particularly problematic with bulky alcohols or amines.
-
Solution: Consider using a less hindered alcohol or amine. For amidation, using a smaller coupling agent or adding an activating agent like HOBt can help. Increasing the reaction temperature can also overcome some steric hindrance, but monitor for side reactions.
-
-
Inefficient Activation: The carboxylic acid must be "activated" to react.
-
For Esterification (Fischer): Ensure you are using a strong acid catalyst (like H₂SO₄ or p-TsOH) and effectively removing water as it forms, for example, with a Dean-Stark apparatus or molecular sieves.
-
For Amidation: The choice and amount of coupling reagent (e.g., EDC, DCC) are critical. Use a slight excess of the coupling reagent and consider adding HOBt or DMAP as a catalyst to form a more reactive intermediate.[1]
-
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive it towards the product, use a large excess of the alcohol or remove water as it is formed.[2]
Q2: I am attempting to create an NHS ester of 2-pyrenecarboxylic acid, but the subsequent conjugation to my amine-containing molecule is failing. Why might this be?
A2: A failed conjugation reaction following NHS ester activation can be due to a few key issues:
-
Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis, especially at neutral to high pH.[]
-
Solution: Prepare the NHS ester solution in an anhydrous solvent like DMF or DMSO immediately before use.[4] When performing the conjugation, maintain a slightly basic pH (7.2-8.5) to balance the reactivity of the amine with the stability of the NHS ester.[]
-
-
Inactive Amine: The amine you are trying to conjugate may be protonated and therefore not nucleophilic.
-
Solution: Ensure the reaction buffer is at a pH where a sufficient amount of the amine is deprotonated and reactive (typically pH 7.2-8.5). Avoid amine-containing buffers like Tris, as they can compete in the reaction.[4]
-
-
Poor Quality Reagents: Ensure your EDC, NHS, and solvents are anhydrous and of high quality.
Issue 2: Presence of Side Products and Impurities
Q3: My final product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A3: Side product formation is a common challenge. Here are some possibilities and solutions:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover 2-pyrenecarboxylic acid and your alcohol/amine.
-
Solution: Increase the reaction time, temperature (cautiously), or the equivalents of your reagents. Monitor the reaction by TLC until the starting material spot disappears.
-
-
Side Reactions from Coupling Agents:
-
EDC/DCC: These can form urea byproducts which can be difficult to remove.
-
Solution: For EDC, the urea byproduct is water-soluble and can often be removed with an acidic wash during workup. For DCC, the urea is insoluble in most organic solvents and can be removed by filtration.
-
-
Dehydration of Alcohols (in Esterification): Tertiary alcohols are particularly prone to dehydration in the presence of strong acid catalysts.
-
Solution: Use a milder catalyst or lower the reaction temperature.
-
Issue 3: Product Purification and Isolation
Q4: I am having difficulty purifying my 2-pyrenecarboxylic acid derivative. What are the best methods?
A4: The fluorescent and planar nature of the pyrene moiety can present purification challenges.
-
Column Chromatography: This is a very effective method for purifying pyrene derivatives.
-
Recrystallization: This can be a highly effective method for obtaining very pure product, especially for solid derivatives.
-
Washing: During the workup, washing the organic layer with dilute acid (to remove basic impurities and leftover amines) and/or dilute base (to remove acidic impurities and unreacted carboxylic acid) is crucial.
Quantitative Data Summary
The following tables provide typical reaction conditions and expected yields for the derivatization of aromatic carboxylic acids, which can be used as a starting point for optimizing the derivatization of 2-pyrenecarboxylic acid.
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Expected Yield |
| Reactants | 2-Pyrenecarboxylic Acid, Alcohol (large excess) | 60-95% |
| Catalyst | Concentrated H₂SO₄ or p-TsOH (catalytic amount) | |
| Solvent | Excess alcohol or a non-polar solvent like toluene | |
| Temperature | Reflux | |
| Reaction Time | 4-24 hours | |
| Workup | Aqueous wash with NaHCO₃, extraction |
Table 2: Typical Conditions for Amidation using EDC/HOBt
| Parameter | Condition | Expected Yield |
| Reactants | 2-Pyrenecarboxylic Acid (1 eq), Amine (1-1.2 eq) | 70-95% |
| Coupling Agents | EDC (1.1-1.5 eq), HOBt (1.1-1.5 eq) | |
| Solvent | Anhydrous DMF or DCM | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 12-24 hours | |
| Workup | Aqueous wash, extraction |
Table 3: Typical Conditions for NHS-Ester Activation and Amine Coupling
| Parameter | Condition | Expected Yield |
| Activation | 2-Pyrenecarboxylic Acid (1 eq), EDC (1.1 eq), NHS (1.1 eq) in anhydrous DMF/DCM | 80-95% (conjugation) |
| Conjugation | Activated Ester, Amine in aqueous buffer (pH 7.2-8.5) | |
| Temperature | Room Temperature | |
| Reaction Time | 1-4 hours | |
| Purification | Gel filtration or HPLC |
Experimental Protocols & Workflows
Protocol 1: Esterification of 2-Pyrenecarboxylic Acid (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-pyrenecarboxylic acid (1 eq) in an excess of the desired alcohol (e.g., ethanol). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation of 2-Pyrenecarboxylic Acid using EDC/HOBt
-
Reaction Setup: Dissolve 2-pyrenecarboxylic acid (1 eq), HOBt (1.1 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.[2]
Protocol 3: NHS-Ester Activation of 2-Pyrenecarboxylic Acid
-
Activation: Dissolve 2-pyrenecarboxylic acid (1 eq), NHS (1.1 eq), and EDC (1.1 eq) in anhydrous DMF. Stir at room temperature for 1-2 hours.
-
Conjugation: In a separate vial, dissolve the amine-containing molecule in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4]
-
Reaction: Add the activated 2-pyrenecarboxylic acid NHS-ester solution to the amine solution. Stir at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using an appropriate method such as gel filtration or HPLC to remove unreacted NHS-ester and other small molecules.[4]
Visualizations
Caption: Experimental workflow for the amidation of 2-pyrenecarboxylic acid.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fluorescence of 2-Pyrenecarboxylic Acid Conjugates
Welcome to the technical support center for 2-pyrenecarboxylic acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maximizing the fluorescence intensity of your pyrene-based conjugates. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with 2-pyrenecarboxylic acid conjugates, offering potential causes and solutions.
FAQ 1: My pyrene conjugate shows very weak fluorescence. What are the common causes and how can I fix it?
Low fluorescence intensity is a frequent issue that can stem from several factors, from environmental conditions to the nature of the conjugate itself.
Potential Causes & Solutions:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, pyrene molecules can stack together, leading to self-quenching of their fluorescence.[1][2]
-
Solution: Decrease the concentration of your conjugate. Perform a concentration-dependent fluorescence measurement to find the optimal range where fluorescence intensity is maximal before it starts to decrease due to quenching.
-
-
Solvent Polarity: The fluorescence of pyrene is highly sensitive to the polarity of its microenvironment.[3][4][5] In highly polar or protic solvents, the fluorescence quantum yield can be significantly lower.
-
Solution: If your experimental conditions permit, try using a less polar solvent. For biological applications where the conjugate is bound to a protein or membrane, this sensitivity can be used to your advantage to probe the local environment.
-
-
Presence of Quenchers: Various molecules can quench pyrene fluorescence, including oxygen, heavy atoms, and electron-deficient molecules like nitroaromatics.[6][7][8]
-
Solution: De-gas your solutions by bubbling with nitrogen or argon to remove dissolved oxygen. Ensure your buffers and solvents are free from quenching contaminants. If studying interactions, be aware that binding partners could act as quenchers.[9]
-
-
Incorrect pH: The fluorescence of 2-pyrenecarboxylic acid can be pH-dependent, especially if the carboxyl group is directly involved in the electronic structure or if it influences aggregation.
-
Solution: Optimize the pH of your buffer. Perform a pH titration while monitoring fluorescence intensity to determine the optimal pH for your specific conjugate.
-
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the irreversible degradation of the fluorophore.[10]
-
Solution: Minimize exposure time and use the lowest possible excitation intensity. The use of anti-fade reagents in mounting media can be beneficial for microscopy applications.[11]
-
FAQ 2: I am seeing a broad, red-shifted emission band around 470 nm in addition to the structured monomer emission. What is this and how can I control it?
This broad, unstructured emission is characteristic of a pyrene excimer , which is a dimer formed between an excited-state pyrene and a ground-state pyrene molecule.[1][12][13]
Controlling Monomer vs. Excimer Emission:
-
Concentration: Excimer formation is highly concentration-dependent.[1]
-
To favor monomer emission: Decrease the concentration of your conjugate.
-
To favor excimer emission: Increase the concentration. This can be a useful tool for sensing applications where you are monitoring the proximity of two pyrene-labeled molecules.
-
-
Molecular Structure and Linker: The flexibility and length of the linker used to attach the pyrene to your molecule of interest can influence the ability of two pyrene moieties to interact.
-
Solution: If you need to avoid excimer formation in a molecule with multiple pyrene labels, consider using a more rigid or longer linker to prevent the pyrene units from coming into close proximity (~3.4-3.7 Å).[1]
-
-
Environment Viscosity: In highly viscous environments, the diffusion required for two pyrene molecules to form an excimer can be limited.[14]
-
Consideration: This is an important factor when working in viscous media like glycerol or within biological membranes.
-
FAQ 3: How does solvent polarity affect the fluorescence spectrum of my pyrene conjugate?
Pyrene is a well-known probe for solvent polarity. This phenomenon, often called the "Py-effect," is characterized by changes in the relative intensities of the vibronic bands in the monomer emission spectrum.[3][4]
-
The I1/I3 Ratio: The ratio of the intensity of the first vibronic peak (~373 nm, I1) to the third vibronic peak (~384 nm, I3) is a sensitive indicator of the local polarity.
-
In non-polar (hydrophobic) environments, the I1/I3 ratio is low (e.g., ~0.6 in hexane).
-
In polar (hydrophilic) environments, the I1/I3 ratio is high (e.g., ~1.8 in water).
-
-
Application: This property is extremely useful for studying the binding of a pyrene-conjugated molecule to a protein or its insertion into a lipid membrane. An increase or decrease in the I1/I3 ratio can provide information about the polarity of the binding site.
FAQ 4: What is the best way to conjugate 2-pyrenecarboxylic acid to my protein or biomolecule?
The most common method is to activate the carboxylic acid group to make it reactive towards primary amines (like the lysine residues on a protein) or other nucleophiles.
-
Amine Conjugation (NHS Ester):
-
Activation: Convert the carboxylic acid of 2-pyrenecarboxylic acid to an N-hydroxysuccinimide (NHS) ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
-
Conjugation: The resulting pyrene-NHS ester can then be reacted with primary amines on the target molecule in a buffer with a slightly basic pH (typically pH 8-8.5) to form a stable amide bond. Buffers containing primary amines (like Tris) should be avoided as they will compete in the reaction.
-
-
Other Functional Groups: If your target molecule has other functional groups like thiols, you can use different crosslinking chemistries. For example, you could first modify the 2-pyrenecarboxylic acid with a maleimide group to make it thiol-reactive.
Quantitative Data Summary
The photophysical properties of pyrene and its derivatives are highly dependent on their environment. The following tables summarize typical fluorescence quantum yields (Φ) and lifetimes (τ) for pyrene in various solvents.
Table 1: Fluorescence Quantum Yield (Φ) of Pyrene in Different Solvents
| Solvent | Polarity | Quantum Yield (Φ) |
| Hexane | Non-polar | ~0.65 |
| Toluene | Non-polar | ~0.55 |
| Dichloromethane | Polar Aprotic | ~0.40 |
| Acetone | Polar Aprotic | ~0.32 |
| Acetonitrile | Polar Aprotic | ~0.30 |
| Ethanol | Polar Protic | ~0.25 |
| Water | Polar Protic | ~0.10 |
Note: These are approximate values. The actual quantum yield can vary based on purity, temperature, and the specific derivative used.[15]
Table 2: Fluorescence Lifetime (τ) of Pyrene Monomer in Different Solvents
| Solvent | Lifetime (τ) in ns |
| Cyclohexane | ~410 |
| Benzene | ~380 |
| Methanol | ~210 |
| Acetonitrile | ~160 |
Note: The fluorescence lifetime of pyrene is notably long, which facilitates excimer formation.[16]
Experimental Protocols
Protocol 1: General Protein Labeling with 2-Pyrenecarboxylic Acid via NHS Ester Chemistry
This protocol outlines the steps to conjugate 2-pyrenecarboxylic acid to a protein using EDC/NHS chemistry.
Materials:
-
2-pyrenecarboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., PBS or Borate buffer, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 2-pyrenecarboxylic acid in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO. These should be made fresh.
-
-
Activation of 2-Pyrenecarboxylic Acid:
-
In a microcentrifuge tube, mix 10 µL of 10 mM 2-pyrenecarboxylic acid with 15 µL of 100 mM EDC and 15 µL of 100 mM NHS.
-
Incubate at room temperature for 30-60 minutes in the dark to form the pyrene-NHS ester.
-
-
Conjugation to Protein:
-
Prepare the protein solution at a concentration of 2-5 mg/mL in the conjugation buffer (pH 8.0-8.5).
-
Add the activated pyrene-NHS ester solution to the protein solution. A typical starting molar ratio of dye:protein is 10:1 to 20:1, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted pyrene-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the pyrene-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will be visibly fluorescent.
-
Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) can be determined by comparing the fluorescence of your sample to a well-characterized standard.[15][17]
Materials:
-
Calibrated spectrofluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your pyrene conjugate solution (Sample)
-
Fluorescence standard solution (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[15]
-
Solvent
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both your sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[15][17]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution, record the fluorescence emission spectrum.
-
Integrate the area under the emission curve to get the integrated fluorescence intensity (I).
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Slope_s and Slope_r are the gradients of the linear plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are different).[15]
-
Visualizations
Logical Workflows and Mechanisms
The following diagrams illustrate key concepts and workflows related to enhancing the fluorescence of 2-pyrenecarboxylic acid conjugates.
Caption: Troubleshooting workflow for low fluorescence intensity.
Caption: Monomer vs. Excimer emission pathways.
Caption: Effect of solvent polarity on the I1/I3 ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Nitroanilines as quenchers of pyrene fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 11. biotium.com [biotium.com]
- 12. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. benchchem.com [benchchem.com]
- 16. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
addressing aggregation issues of 2-pyrenecarboxylic acid in solution
Welcome to the Technical Support Center for 2-pyrenecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of 2-pyrenecarboxylic acid, with a specific focus on addressing its aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-pyrenecarboxylic acid not dissolving properly in aqueous solutions?
A1: 2-Pyrenecarboxylic acid has limited solubility in water due to its hydrophobic pyrene core[1]. The carboxylic acid group provides some degree of polarity, but the large, nonpolar aromatic structure dominates its solubility profile. At neutral or acidic pH, the carboxylic acid is protonated (-COOH), making the molecule less soluble in water.
Q2: I'm observing a change in the fluorescence of my 2-pyrenecarboxylic acid solution over time. What could be the cause?
A2: Changes in fluorescence, such as a decrease in intensity or a shift in the emission wavelength, are often indicative of aggregation[2]. Pyrene and its derivatives are well-known to form aggregates, which can lead to phenomena like excimer formation (a new, red-shifted emission band) or aggregation-caused quenching (ACQ), where the fluorescence intensity decreases significantly[2][3].
Q3: How does pH affect the solubility and aggregation of 2-pyrenecarboxylic acid?
A3: The pH of the solution plays a critical role. By increasing the pH to a basic level (typically above its pKa, which is expected to be around 4-5), the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻). This increased charge enhances its solubility in polar solvents like water and can help prevent aggregation driven by hydrophobic interactions[4][5].
Q4: What is the best way to prepare a stock solution of 2-pyrenecarboxylic acid?
A4: It is recommended to first dissolve 2-pyrenecarboxylic acid in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before preparing aqueous dilutions[1]. A high-concentration stock solution in DMSO can be prepared and then diluted into the desired aqueous buffer. This method helps to first break up any initial aggregates of the solid material.
Q5: Can I use spectroscopy to monitor the aggregation of 2-pyrenecarboxylic acid?
A5: Yes, both UV-Vis absorption and fluorescence spectroscopy are powerful tools for this purpose. In UV-Vis spectroscopy, aggregation can lead to changes in the absorption spectrum, such as broadening of peaks or the appearance of new bands[6][7]. Fluorescence spectroscopy is particularly sensitive to the local environment of the pyrene moiety. The ratio of excimer to monomer fluorescence intensity can be used to quantify the extent of aggregation[2].
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
If you are experiencing difficulty dissolving 2-pyrenecarboxylic acid or if it is precipitating out of your aqueous solution, follow this troubleshooting guide.
Caption: Troubleshooting workflow for poor solubility of 2-pyrenecarboxylic acid.
Issue 2: Unexpected Fluorescence Changes (Quenching or Spectral Shifts)
If your solution of 2-pyrenecarboxylic acid shows unexpected changes in its fluorescence properties, it is likely due to aggregation.
References
- 1. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]
- 2. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quenching of polycyclic aromatic compounds by humic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
improving the stability of 2-pyrenecarboxylic acid under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-pyrenecarboxylic acid under experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of 2-pyrenecarboxylic acid, offering potential causes and solutions to enhance experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of fluorescence signal (Photobleaching) | - High-intensity excitation light.[1][2] - Prolonged exposure to excitation light.[1] - Presence of molecular oxygen.[2] | - Reduce the intensity of the excitation light source by using neutral density filters or adjusting laser power.[1] - Minimize the duration of light exposure by using automated shutters or imaging only when necessary.[1] - Use antifade reagents in the mounting medium for fixed samples. - For live-cell imaging, consider adding antioxidants like ascorbic acid (Vitamin C) to the imaging medium at a concentration of approximately 500 µM to reduce phototoxicity.[1][3][4] |
| Precipitation or cloudiness of the solution (Aggregation) | - Poor solubility in the chosen solvent. - High concentration of the probe. - pH of the solution is not optimal. | - Prepare a concentrated stock solution in an appropriate organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it into the aqueous buffer.[5][6] - Work with the lowest effective concentration of 2-pyrenecarboxylic acid. - Adjust the pH of the buffer to ensure the carboxylic acid group is ionized, which can improve aqueous solubility. - Consider using cyclodextrins to form inclusion complexes, which can enhance solubility and reduce aggregation.[7][8][9] |
| Inconsistent fluorescence intensity between experiments | - Degradation of the stock solution over time. - Temperature fluctuations affecting fluorescence quantum yield. - Inconsistent buffer composition or pH. | - Store stock solutions in the dark at -20°C to minimize degradation.[5] Prepare fresh working solutions for each experiment. - Maintain a constant temperature during all fluorescence measurements. - Use a consistent, well-characterized buffer system for all experiments and verify the pH before each use. |
| High background fluorescence | - Autofluorescence from the sample or medium. - Non-specific binding of the probe. | - Image an unstained control sample to determine the level of autofluorescence. - Use spectrally distinct fluorescent probes if autofluorescence is problematic. - Ensure proper washing steps to remove any unbound 2-pyrenecarboxylic acid. |
Frequently Asked Questions (FAQs)
1. How should I prepare and store stock solutions of 2-pyrenecarboxylic acid?
To prepare a stock solution, dissolve 2-pyrenecarboxylic acid in a high-quality organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.[5][6] To minimize the number of freeze-thaw cycles, aliquot the stock solution into smaller volumes in amber vials. For long-term storage, these stock solutions should be kept at -20°C and protected from light.[5]
2. What is the optimal pH range for working with 2-pyrenecarboxylic acid?
The fluorescence of pyrene derivatives can be pH-dependent. For 2-pyrenecarboxylic acid, the ionization state of the carboxylic acid group will be influenced by the pH of the solution. It is generally recommended to work within a pH range where the probe's fluorescence is stable and responsive to the intended analyte or environment. Buffering the solution is crucial. While specific data for 2-pyrenecarboxylic acid is limited, for many biochemical assays, buffers like phosphate-buffered saline (PBS) or Tris-HCl are used. It is advisable to empirically determine the optimal pH for your specific application by measuring the fluorescence intensity and stability across a range of pH values.[10]
3. How can I minimize photobleaching during fluorescence microscopy?
Photobleaching, the irreversible destruction of a fluorophore by light, can be minimized through several strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1]
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light by using shutters and acquiring images only when necessary.[1]
-
Use Antifade Reagents: For fixed samples, use a commercially available mounting medium containing an antifade agent.
-
Incorporate Antioxidants: For live-cell imaging, adding antioxidants such as ascorbic acid to the medium can help reduce phototoxicity and photobleaching.[1][3][4]
4. My 2-pyrenecarboxylic acid solution appears cloudy. What should I do?
Cloudiness or precipitation is likely due to the aggregation of the hydrophobic pyrene moieties. To address this:
-
Improve Solvation: Ensure the initial stock solution in an organic solvent is fully dissolved before diluting into an aqueous buffer.
-
Optimize Concentration: Use the lowest concentration of the probe that still provides a sufficient signal for your experiment.
-
Consider Additives: The use of cyclodextrins can encapsulate the pyrene portion of the molecule, increasing its aqueous solubility and preventing aggregation.[7][8][9]
5. How does temperature affect the stability of 2-pyrenecarboxylic acid?
Temperature can influence the stability of 2-pyrenecarboxylic acid in several ways. Increased temperature can accelerate the rate of chemical degradation.[11][12][13] It can also affect the fluorescence quantum yield, potentially leading to a decrease in fluorescence intensity at higher temperatures. For consistent and reproducible results, it is important to perform experiments at a controlled and constant temperature.
Experimental Protocols
Protocol for Preparation of a Stable 2-Pyrenecarboxylic Acid Working Solution
This protocol describes the preparation of a 1 µM working solution of 2-pyrenecarboxylic acid in a buffered aqueous solution.
Materials:
-
2-Pyrenecarboxylic acid
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Weigh out a precise amount of 2-pyrenecarboxylic acid.
-
Dissolve the solid in a minimal amount of DMSO to create a 1 mM stock solution. For example, dissolve 2.46 mg of 2-pyrenecarboxylic acid (MW = 246.26 g/mol ) in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in amber vials at -20°C.
-
-
Prepare the 1 µM Working Solution:
-
On the day of the experiment, allow the stock solution to thaw to room temperature.
-
Dilute the 1 mM stock solution 1:1000 in PBS (pH 7.4) to obtain a final concentration of 1 µM. For example, add 1 µL of the 1 mM stock solution to 999 µL of PBS.
-
Vortex the working solution gently.
-
Protect the working solution from light until use.
-
Protocol for Minimizing Photobleaching in Live-Cell Imaging
This protocol provides a workflow for live-cell imaging experiments using 2-pyrenecarboxylic acid, with a focus on minimizing photobleaching.
Materials:
-
Cells of interest cultured on imaging-compatible plates or coverslips
-
2-Pyrenecarboxylic acid working solution (e.g., 1 µM in imaging medium)
-
Imaging medium (e.g., FluoroBrite™ DMEM)
-
Ascorbic acid (optional)
-
Fluorescence microscope with environmental control (temperature, CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
On the day of imaging, replace the culture medium with the imaging medium containing the desired concentration of 2-pyrenecarboxylic acid.
-
Incubate the cells for the required time to allow for probe loading.
-
-
Microscope Setup:
-
Set the microscope's environmental chamber to the appropriate temperature (e.g., 37°C) and CO2 level (e.g., 5%).
-
Use the lowest possible excitation light intensity and the shortest exposure time that provides a clear signal.
-
If available, use a sensitive camera to minimize the required exposure time.
-
-
Image Acquisition:
-
Locate the cells of interest using brightfield or phase-contrast microscopy to minimize fluorescence excitation.
-
Acquire fluorescence images at the desired time points.
-
Between acquisitions, ensure the excitation light source is turned off or shuttered.
-
-
Optional: Use of Antioxidants:
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with 2-pyrenecarboxylic acid solutions.
Caption: Experimental workflow for live-cell imaging with 2-pyrenecarboxylic acid, including an optimization loop to minimize photobleaching.
Caption: Simplified diagram illustrating the photobleaching process of 2-pyrenecarboxylic acid and contributing factors.
References
- 1. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. phytotechlab.com [phytotechlab.com]
- 6. csstc.org [csstc.org]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Fluorescence of 2-Pyrenecarboxylic Acid and Other Pyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Pyrene and its derivatives are invaluable fluorescent probes in biochemical and cellular studies due to their sensitivity to the microenvironment. Among these, 2-pyrenecarboxylic acid presents a unique profile. This guide provides a comparative analysis of the fluorescence properties of 2-pyrenecarboxylic acid against other common pyrene derivatives, namely 1-pyrenebutyric acid, the parent compound pyrene, and the highly water-soluble pyranine. The data presented herein, supported by detailed experimental protocols, will aid researchers in selecting the appropriate pyrene derivative for their specific application.
Comparative Fluorescence Properties
The fluorescence characteristics of pyrene derivatives are highly dependent on the position of substitution on the pyrene core. Substitution at the 2-position, as in 2-pyrenecarboxylic acid, has a distinctly different effect on the electronic structure and, consequently, the photophysical properties compared to substitution at the 1-position.
A study by Crawford et al. (2011) systematically investigated the photophysical properties of 2- and 1-substituted pyrene derivatives. Their findings reveal that for 2-substituted pyrenes, the S1 ← S0 electronic transition is significantly influenced by the substituent, while the S2 ← S0 transition remains "pyrene-like". In contrast, 1-substituted derivatives show a strong influence of the substituent on both transitions[1]. This leads to notable differences in their fluorescence quantum yields and lifetimes.
The following table summarizes the key fluorescence properties of 2-pyrenecarboxylic acid (represented by its close analog, 4-(pyren-2-yl)butyric acid), 1-pyrenebutyric acid, pyrene, and pyranine.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Solvent |
| 2-Pyrenecarboxylic Acid Analog | ~345 | ~380, 399 | 0.46 | 622 | Dichloromethane |
| 1-Pyrenebutyric Acid | ~345 | ~378, 397 | 0.58 | 185 | Ethanol[2] |
| Pyrene | ~335 | ~375, 385, 397 | 0.32 | ~106 | Ethanol[3][4] |
| Pyranine (HPTS) | ~405/450 | ~510 | ~1.0 (in water, pH > 8) | ~5.6 | Water[5] |
Note: Data for the 2-pyrenecarboxylic acid analog (4-(pyren-2-yl)butyric acid) and 1-pyrenebutyric acid are from Crawford et al. (2011) for comparison in a consistent solvent (dichloromethane for quantum yield and lifetime). Data for pyrene and pyranine are from various sources and may be in different solvents as indicated.
One of the most striking differences is the exceptionally long fluorescence lifetime of the 2-substituted pyrene derivative (622 ns) compared to its 1-substituted counterpart (185 ns) and the parent pyrene (~106 ns)[1][2]. This prolonged lifetime can be highly advantageous for applications requiring high sensitivity and for time-resolved fluorescence studies.
Experimental Protocols
To ensure reproducible and comparable fluorescence data, standardized experimental protocols are crucial. Below are detailed methodologies for the determination of fluorescence quantum yield and lifetime.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φf) involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Fluorometer with excitation and emission monochromators
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, spectroscopic grade)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Sample compound (2-pyrenecarboxylic acid or other derivatives)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Gradsample / Gradstd) * (η2sample / η2std)
where:
-
Φf,std is the quantum yield of the standard.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials and Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Fast photodetector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics
-
-
Quartz cuvettes
-
Sample and solvent
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the desired solvent. The concentration should be low enough to avoid aggregation and excimer formation.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process for millions of events to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for comparing the fluorescence of pyrene derivatives and the fundamental signaling pathway of fluorescence.
Caption: Workflow for comparing pyrene derivatives' fluorescence.
References
A Comparative Guide to the Quantification of 2-Pyrenecarboxylic Acid: A New HPLC-FLD Method vs. Established LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel pre-column derivatization High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method and a standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-pyrenecarboxylic acid. The information presented is supported by established analytical validation principles to aid researchers in selecting the most suitable method for their specific needs.
Introduction
2-Pyrenecarboxylic acid is a fluorescent polycyclic aromatic hydrocarbon (PAH) derivative of interest in various research areas, including as a fluorescent probe and in the study of PAH metabolism. Accurate and sensitive quantification of this compound is crucial for these applications. This guide compares a newly adapted, highly sensitive HPLC-FLD method, which employs derivatization to enhance chromatographic performance and fluorescence detection, against the well-established and highly specific LC-MS/MS technique.
Methodology Comparison
The two methods are evaluated based on key analytical performance parameters. The "New HPLC-FLD Method" involves a pre-column derivatization step using 9-anthryldiazomethane (ADAM), a fluorescent labeling reagent known to react with carboxylic acids.[1][2] This derivatization enhances the signal and improves chromatographic separation. The "Established LC-MS/MS Method" relies on the inherent mass-to-charge ratio of 2-pyrenecarboxylic acid for direct quantification, offering high selectivity and sensitivity without the need for derivatization.[3]
Quantitative Performance Data
The following table summarizes the typical validation parameters for the two analytical methods. The data is compiled from literature values for the analysis of derivatized carboxylic acids and small molecules by the respective techniques.[4][5][6][7][8]
| Parameter | New HPLC-FLD Method (with ADAM Derivatization) | Established LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 1 - 250 nmol/mL[9] | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.18 - 2.53 pmol[9] | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 pmol | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Specificity | High (dependent on chromatography) | Very High (based on mass transitions) |
Experimental Protocols
Detailed methodologies for both the new HPLC-FLD method and the established LC-MS/MS method are provided below.
New Method: Pre-column Derivatization HPLC-FLD
This method is based on the derivatization of 2-pyrenecarboxylic acid with 9-anthryldiazomethane (ADAM) followed by HPLC separation and fluorescence detection.
1. Standard and Sample Preparation:
-
Prepare stock solutions of 2-pyrenecarboxylic acid in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a fresh solution of ADAM in ethyl acetate.[1]
-
For derivatization, mix an aliquot of the standard or sample solution with the ADAM solution. The reaction is typically carried out at room temperature.[1]
-
After the reaction is complete, an aliquot of the reaction mixture is injected directly into the HPLC system.[1]
2. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength (λex) = 365 nm, Emission wavelength (λem) = 410 nm.[9]
Established Method: LC-MS/MS
This method allows for the direct quantification of 2-pyrenecarboxylic acid.
1. Standard and Sample Preparation:
-
Prepare stock solutions of 2-pyrenecarboxylic acid in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Spike standards into the appropriate matrix (e.g., plasma, water) to prepare calibration and quality control samples.
-
Perform sample extraction, if necessary (e.g., protein precipitation for plasma samples with acetonitrile).[5]
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transition for 2-pyrenecarboxylic acid.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows and a logical comparison of the two methods.
Caption: Workflow for the new HPLC-FLD method with pre-column derivatization.
Caption: Workflow for the established LC-MS/MS method.
Caption: Logical comparison of the new HPLC-FLD and established LC-MS/MS methods.
Conclusion
The choice between the new HPLC-FLD method with derivatization and the established LC-MS/MS method for the quantification of 2-pyrenecarboxylic acid depends on the specific requirements of the study.
The established LC-MS/MS method provides superior specificity due to the monitoring of specific mass transitions, which is crucial for complex matrices where interferences are a concern. Although the initial instrument cost is higher, the direct analysis without derivatization can lead to a simpler and faster sample preparation workflow.
Both methods, when properly validated, are capable of providing accurate and precise quantification of 2-pyrenecarboxylic acid. Researchers should consider factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs when selecting the most appropriate method.
References
- 1. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. international-pharma.com [international-pharma.com]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
- 8. researchgate.net [researchgate.net]
- 9. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Pyrenecarboxylic Acid and 2-Pyrenecarboxylic Acid for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the distinct properties and applications of two key pyrene derivatives, 1-pyrenecarboxylic acid and 2-pyrenecarboxylic acid.
This guide provides a comprehensive comparison of 1-pyrenecarboxylic acid and 2-pyrenecarboxylic acid, two isomeric derivatives of pyrene that are pivotal in various scientific and biomedical research fields. While both molecules share the same pyrene core, the position of the carboxylic acid group at either the 1- or 2-position significantly influences their physical, chemical, and photophysical properties. This, in turn, dictates their suitability for specific applications, ranging from fluorescent probes in cellular imaging to building blocks for advanced materials. This guide presents a side-by-side comparison of their synthesis, key experimental data, and potential applications to aid researchers in selecting the optimal isomer for their needs.
Physicochemical and Photophysical Properties
A comparative summary of the key physicochemical and photophysical properties of 1-pyrenecarboxylic acid and 2-pyrenecarboxylic acid is presented below. A notable distinction lies in their fluorescence lifetimes, with 2-substituted pyrene derivatives generally exhibiting significantly longer lifetimes compared to their 1-substituted counterparts.
| Property | 1-Pyrenecarboxylic Acid | 2-Pyrenecarboxylic Acid |
| Molecular Formula | C₁₇H₁₀O₂[1] | C₁₇H₁₀O₂[2] |
| Molecular Weight | 246.26 g/mol [1] | 246.26 g/mol [2] |
| CAS Number | 19694-02-1[1] | 36428-96-3[2] |
| Melting Point | 270-272 °C[3] | 326 °C[4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[5] | Data not available |
| Fluorescence Quantum Yield | Data not available | Data not available |
| Fluorescence Lifetime | Estimated based on 1-pyrenebutyric acid: ~185-215 ns in the absence of oxygen.[6] | Significantly longer than 1-substituted pyrenes; a derivative, 4-(pyren-2-yl)butyric acid, has a lifetime of 622 ns.[7] |
Spectroscopic Data
The position of the carboxyl group also leads to distinct spectroscopic signatures in NMR and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Pyrenecarboxylic Acid:
-
¹H NMR: Spectral data is available through public databases such as PubChem.[1]
-
¹³C NMR: Spectral data is available through public databases such as PubChem.[1]
2-Pyrenecarboxylic Acid:
-
¹H NMR (DMSO-d₆): δ = 8.13 (t, J = 7.6 Hz, 1H, H-7), 8.25 (d, J = 9.2 Hz, 2H, H-5, H-9).
-
¹³C NMR (DMSO-d₆): δ = 167.8 (COOH), 131.2 (C-5a, C-8a), 130.5 (C-3a, C-10a), 128.1 (C-2), 128.0 (C-5, C-9), 127.7 (C-4, C-10), 127.3 (C-7), 125.8 (C-3a1), 125.5 (C-1, C-3, C-6, C-8), 123.3 (C-5a1).
Infrared (IR) Spectroscopy
Both isomers exhibit characteristic IR absorption bands for the carboxylic acid functional group. These include a broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1680-1710 cm⁻¹.[8]
1-Pyrenecarboxylic Acid:
-
A detailed experimental and theoretical analysis of the FTIR and FT-Raman spectra is available in the literature.[9] The O-H stretching is characterized by a broad band around 3400 cm⁻¹.[9]
2-Pyrenecarboxylic Acid:
Experimental Protocols
The synthesis of 1- and 2-pyrenecarboxylic acid from pyrene involves multi-step procedures. Below are detailed experimental protocols for their preparation.
Synthesis of 1-Pyrenecarboxylic Acid
The synthesis of 1-pyrenecarboxylic acid is typically achieved through a two-step process starting from pyrene: formylation to produce 1-pyrenecarboxaldehyde, followed by oxidation to the carboxylic acid.
Step 1: Synthesis of 1-Pyrenecarboxaldehyde
A common method for the formylation of pyrene is the Vilsmeier-Haack reaction.
-
Materials: Pyrene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane.
-
Procedure:
-
Dissolve pyrene in dichloromethane.
-
Separately, add phosphorus oxychloride dropwise to a cooled solution of N,N-dimethylformamide.
-
Add the pyrene solution to the Vilsmeier reagent at a controlled temperature.
-
After the reaction is complete, quench the reaction mixture with an ice-cold aqueous solution of sodium acetate.
-
Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-pyrenecarboxaldehyde by column chromatography or recrystallization.
-
Step 2: Oxidation of 1-Pyrenecarboxaldehyde to 1-Pyrenecarboxylic Acid
The aldehyde can be oxidized to the carboxylic acid using various oxidizing agents, such as potassium permanganate or Jones reagent.
-
Materials: 1-pyrenecarboxaldehyde, potassium permanganate (KMnO₄), acetone, water, sulfuric acid.
-
Procedure (using KMnO₄):
-
Dissolve 1-pyrenecarboxaldehyde in acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution. The reaction is exothermic and should be cooled in an ice bath.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 1-pyrenecarboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
-
Synthesis of 2-Pyrenecarboxylic Acid
A robust and efficient three-step process for the synthesis of 2-pyrenecarboxylic acid from pyrene has been reported with an overall yield of over 70%.
-
Step 1: Friedel-Crafts acylation of pyrene with phthalic anhydride.
-
Step 2: Ring closure of the resulting keto-acid to form 1,2-phthaloylpyrene.
-
Step 3: Base-induced Haller-Bauer cleavage of 1,2-phthaloylpyrene to yield 2-pyrenecarboxylic acid.
A detailed, step-by-step protocol for this synthesis is available in the literature.
Applications and Workflows
Both 1- and 2-pyrenecarboxylic acid are extensively used as fluorescent probes and building blocks in materials science. Their distinct photophysical properties make them suitable for different applications.
Use as a Fluorescent Probe in Biosensing
Pyrenecarboxylic acids can be conjugated to biomolecules, and changes in their fluorescence emission can be used to monitor biological processes. For example, they can be used to study protein-protein interactions or to detect the presence of specific analytes. The long fluorescence lifetime of 2-pyrene derivatives makes them particularly useful for time-resolved fluorescence applications, which can minimize interference from background fluorescence.
Below is a generalized experimental workflow for using a pyrenecarboxylic acid-labeled probe in a biosensing application.
Signaling Pathway Visualization
While not directly involved in intracellular signaling pathways themselves, pyrenecarboxylic acids can be used as tools to study these pathways. For instance, a pyrene-labeled ligand could be used to track its binding to a cell surface receptor and the subsequent internalization, providing insights into receptor-mediated endocytosis.
The following diagram illustrates a hypothetical scenario where a 1-pyrenecarboxylic acid-labeled peptide is used to monitor its cellular uptake, a process often involving endocytic pathways.
References
- 1. 1-Pyrenecarboxylic acid | C17H10O2 | CID 125395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrene-2-carboxylic acid | C17H10O2 | CID 334608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pyrenecarboxylic acid 97 19694-02-1 [sigmaaldrich.com]
- 4. 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum - SpectraBase [spectrabase.com]
- 5. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reactionrepo.com [reactionrepo.com]
A Comparative Guide to the Synthesis of 2-Pyrenecarboxylic Acid: Classical vs. Revised Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Pyrenecarboxylic acid is a vital building block in the development of fluorescent probes and materials. This guide provides a detailed comparison of the classical and a revised, more efficient method for its synthesis, with supporting experimental data and protocols to aid in methodological selection.
Comparison of Synthesis Methods
The synthesis of 2-pyrenecarboxylic acid from pyrene is a three-step process. A revised method has been reported to significantly improve the overall yield and scalability of the classical procedure. The following table summarizes the quantitative comparison between the two methods.
| Parameter | Classical Method | Revised Method |
| Step 1 Yield | Not Reported | 95% |
| Step 2 Yield | 53% | 92% |
| Step 3 Yield | 47-54% | 75% |
| Overall Yield | ~25-29% | >70% |
| Starting Material | Pyrene | Pyrene |
Experimental Protocols
Below are the detailed experimental methodologies for both the classical and the revised synthesis of 2-pyrenecarboxylic acid.
Classical Synthesis Method
Step 1: Synthesis of 2-(1-carboxybenzoyl)pyrene
-
Reagents: Pyrene, Phthalic anhydride, Aluminum chloride, Benzene.
-
Procedure: A mixture of pyrene (1 equivalent), phthalic anhydride (1 equivalent), and aluminum chloride (1.1 equivalents) in benzene is stirred at 40-50 °C for 1 hour.
Step 2: Synthesis of 1,2-Phthaloylpyrene
-
Reagents: 2-(1-carboxybenzoyl)pyrene, Benzoyl chloride, 1-Chloronaphthalene.
-
Procedure: The product from Step 1 is refluxed with benzoyl chloride (3 equivalents) in 1-chloronaphthalene for 1 hour. The resulting 1,2-phthaloylpyrene is isolated.
Step 3: Synthesis of 2-Pyrenecarboxylic acid
-
Reagents: 1,2-Phthaloylpyrene, Molten Potassium hydroxide.
-
Procedure: 1,2-Phthaloylpyrene is heated in molten potassium hydroxide (24 equivalents) at 195-215 °C for 30 minutes. The reaction mixture is then treated with water to precipitate the product.
Revised and Improved Synthesis Method
Step 1: Synthesis of 2-(1-carboxybenzoyl)pyrene
-
Reagents: Pyrene, Phthalic anhydride, Aluminum chloride, 1,1,2,2-Tetrachloroethane.
-
Procedure: To a solution of pyrene (1 equivalent) and phthalic anhydride (1.05 equivalents) in 1,1,2,2-tetrachloroethane, aluminum chloride (1.1 equivalents) is added portionwise, maintaining the temperature below 20 °C. The mixture is stirred at room temperature for 20 hours. The product is isolated by filtration and washing.
Step 2: Synthesis of 1,2-Phthaloylpyrene
-
Reagents: 2-(1-carboxybenzoyl)pyrene, Phosphorus pentoxide, Methanesulfonic acid.
-
Procedure: The dried product from Step 1 is heated in a mixture of phosphorus pentoxide and methanesulfonic acid at 90 °C for 3 hours. The product, 1,2-phthaloylpyrene, is precipitated by pouring the mixture into water.
Step 3: Synthesis of 2-Pyrenecarboxylic acid
-
Reagents: 1,2-Phthaloylpyrene, Potassium hydroxide, Water, Dioxane.
-
Procedure: A mixture of 1,2-phthaloylpyrene and potassium hydroxide (10 equivalents) in a 1:1 mixture of water and dioxane is heated at reflux for 7 hours. The product is precipitated by acidification of the cooled reaction mixture.
Experimental Workflows
The following diagrams illustrate the workflows for the classical and revised synthesis methods, as well as a logical comparison of the two approaches.
Caption: Classical Synthesis Workflow for 2-Pyrenecarboxylic Acid.
Caption: Revised Synthesis Workflow for 2-Pyrenecarboxylic Acid.
Caption: Comparison of Classical and Revised Synthesis Methods.
assessing the purity of synthesized 2-pyrenecarboxylic acid by different techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical techniques for assessing the purity of 2-pyrenecarboxylic acid, a fluorescent molecule with applications in sensing and as a building block in materials science and medicinal chemistry.
The successful synthesis of 2-pyrenecarboxylic acid (C₁₇H₁₀O₂) is only the initial step; rigorous purity analysis is paramount to guarantee reliable experimental outcomes and meet regulatory standards. This guide details the principles, experimental protocols, and expected outcomes for four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Comparison of Analytical Techniques
Each analytical technique offers unique advantages and limitations in the context of purity determination. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or identification of trace impurities.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative purity (as area %), retention time (tᵣ), detection of non-volatile impurities. | High sensitivity, high resolution, well-suited for routine quality control, robust and reproducible. | May not detect impurities that co-elute or lack a UV chromophore. Purity is relative to detected components. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification and quantification of proton-containing impurities (e.g., residual solvents, starting materials). | Provides detailed structural information, can determine absolute purity with a certified internal standard (qNMR), non-destructive. | Lower sensitivity compared to HPLC, requires deuterated solvents, complex spectra can be challenging to interpret without expertise. |
| MS | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Confirmation of molecular weight, identification of impurities based on their mass. | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification. | Isomers may not be distinguishable by mass alone, ionization efficiency can vary between compounds, potentially affecting quantification. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Determines the percentage composition of C, H, and O. | Provides fundamental confirmation of the elemental composition. | Does not provide information on the molecular structure or the nature of impurities, requires a relatively pure sample for accurate results. |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate the replication of purity assessment for 2-pyrenecarboxylic acid.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 2-Pyrenecarboxylic acid, being a largely nonpolar molecule, will be retained on a nonpolar stationary phase and eluted with a polar mobile phase. Impurities with different polarities will have different retention times.
Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 50% to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized 2-pyrenecarboxylic acid in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is estimated by the area percentage of the main peak corresponding to 2-pyrenecarboxylic acid relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). The chemical shifts, signal integrations, and coupling patterns are unique to the molecular structure and can be used to confirm the identity of the compound and detect proton-containing impurities.
Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons of the pyrene ring will appear in the downfield region (typically 7-9 ppm), and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>12 ppm). Integration of the signals can be used to determine the relative ratios of protons in the molecule and to quantify impurities if their signals are resolved.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, providing further structural confirmation. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 170 ppm).
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions. For 2-pyrenecarboxylic acid, this technique can confirm the molecular weight and provide information about its fragmentation pattern, which can be used for structural elucidation and impurity identification. Aromatic carboxylic acids typically show a prominent molecular ion peak.[1][2]
Protocol:
-
Instrument: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: For EI-MS, a small amount of the solid sample is introduced directly. For ESI-MS, dissolve the sample in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 0.1 mg/mL).
-
Analysis: Acquire the mass spectrum. For 2-pyrenecarboxylic acid (molecular weight 246.26 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 246. Key fragment ions for aromatic carboxylic acids include the loss of a hydroxyl group ([M-OH]⁺ at m/z 229) and the loss of the carboxyl group ([M-COOH]⁺ at m/z 201).
Elemental Analysis
Principle: This technique determines the mass percentages of carbon, hydrogen, and oxygen in a sample. The experimental values are then compared to the theoretical values calculated from the molecular formula.
Protocol:
-
Instrument: CHN/O elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, pure sample are accurately weighed.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and O₂) are quantified.
-
Data Comparison: The experimental percentages are compared with the theoretical values for C₁₇H₁₀O₂.
Theoretical Elemental Composition of 2-Pyrenecarboxylic Acid (C₁₇H₁₀O₂):
-
Carbon (C): 82.91%
-
Hydrogen (H): 4.09%
-
Oxygen (O): 13.00%
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 2-pyrenecarboxylic acid.
Potential Impurities
The synthesis of 2-pyrenecarboxylic acid often involves a Friedel-Crafts acylation of pyrene. Potential impurities could include:
-
Unreacted Pyrene: The starting material for the synthesis.
-
Di-acylated Pyrene: Resulting from a second acylation on the pyrene ring.
-
Isomers of Pyrenecarboxylic Acid: Depending on the reaction conditions, other isomers might be formed.
-
Residual Solvents and Reagents: From the reaction and purification steps.
A combination of the analytical techniques described above is essential for the comprehensive characterization and purity confirmation of synthesized 2-pyrenecarboxylic acid, ensuring its suitability for downstream applications.
References
Binding Affinity of 2-Pyrenecarboxylic Acid Derivatives to Bovine Serum Albumin: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the binding affinity of novel compounds to target molecules is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the binding affinity of two newly synthesized 2-pyrenecarboxylic acid derivatives, designated as PS1 and PS2, to Bovine Serum Albumin (BSA). The data presented herein is supported by a combination of experimental and computational methodologies, offering a comprehensive overview of their interaction profiles.
This guide summarizes quantitative binding data, details the experimental protocols employed, and visualizes the workflow for determining these crucial parameters. The findings indicate that both derivatives exhibit strong binding to BSA, with PS2 demonstrating a higher affinity, suggesting that subtle structural modifications can significantly influence molecular interactions.
Quantitative Binding Affinity Data
The binding affinities of the 2-pyrenecarboxylic acid derivatives PS1 and PS2 to Bovine Serum Albumin (BSA) were determined using both experimental and in silico approaches. Fluorescence quenching studies provided the binding constants (Kb), while molecular docking simulations yielded the binding energies and inhibition constants (Ki). The results are summarized in the table below.
| Derivative | Binding Constant (Kb) x 105 (M-1) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| PS1 | 7.39[1] | -7.44[1] | 4.24 |
| PS2 | 7.81[1] | -8.64[1] | 0.88 |
Table 1: Summary of binding affinity data for 2-pyrenecarboxylic acid derivatives PS1 and PS2 with Bovine Serum Albumin (BSA).
Experimental and Computational Protocols
The determination of the binding affinities involved a combination of fluorescence spectroscopy and computational modeling.
Fluorescence Quenching Spectroscopy
Fluorescence quenching measurements were employed to investigate the interaction between the pyrene derivatives and BSA.[1][2] This technique monitors the decrease in the intrinsic fluorescence of BSA upon the addition of the ligand (quencher).
Protocol:
-
A solution of Bovine Serum Albumin (BSA) was prepared in a suitable buffer at a constant concentration.
-
The fluorescence emission spectrum of the BSA solution was recorded, with an excitation wavelength typically around 280 nm.
-
Aliquots of the 2-pyrenecarboxylic acid derivative solutions (PS1 and PS2) were incrementally added to the BSA solution.
-
After each addition, the fluorescence emission spectrum was recorded.
-
The quenching of BSA's fluorescence by the derivatives was analyzed using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, the apparent binding constant (Kb) and the number of binding sites (n) were calculated from the intercept and slope of the plot of log[(F0-F)/F] versus log[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher (Q), respectively.[1]
In Silico Molecular Docking
Molecular docking studies were performed to predict the binding mode and estimate the binding affinity of the compounds to BSA.[1] This computational method provides insights into the protein-ligand interactions at a molecular level.
Protocol:
-
The three-dimensional structure of Bovine Serum Albumin (BSA) was obtained from a protein data bank.
-
The structures of the 2-pyrenecarboxylic acid derivatives (PS1 and PS2) were generated and optimized using appropriate software.
-
Molecular docking simulations were carried out using a docking program to place the ligand into the binding sites of the protein.
-
The binding affinity was calculated in terms of binding energy (kcal/mol), and the inhibition constant (Ki) was derived from this value.[1]
-
The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the protein were analyzed to understand the binding mechanism.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the binding affinity of the 2-pyrenecarboxylic acid derivatives to BSA, combining both experimental and computational approaches.
Workflow for Binding Affinity Determination.
References
A Comparative Guide to 2-Pyrenecarboxylic Acid-Based Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 2-pyrenecarboxylic acid-based fluorescent sensors, offering an objective comparison with alternative sensing technologies. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Introduction to 2-Pyrenecarboxylic Acid as a Fluorescent Probe
2-Pyrenecarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. Pyrene and its derivatives are widely utilized as fluorescent probes due to their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the local environment. A key feature of pyrene is its ability to form excited-state dimers, known as excimers, which exhibit a characteristic red-shifted emission compared to the monomer. This property, along with fluorescence quenching or enhancement upon interaction with analytes, makes pyrene-based compounds, including 2-pyrenecarboxylic acid, versatile platforms for the development of fluorescent sensors. These sensors have found applications in the detection of a wide range of analytes, including metal ions and biomolecules.
Performance Benchmarking: 2-Pyrenecarboxylic Acid vs. Alternatives
The performance of a fluorescent sensor is characterized by several key parameters, including its sensitivity (limit of detection), selectivity, response time, and quantum yield. In this section, we compare the performance of 2-pyrenecarboxylic acid-based sensors with common alternatives for the detection of heavy metal ions and amino acids.
Heavy Metal Ion Detection
Heavy metal contamination is a significant environmental and health concern. Fluorescent sensors offer a rapid and sensitive method for their detection. Here, we compare a 2-pyrenecarboxylic acid-based sensor for the detection of Copper (Cu²⁺) with a widely used rhodamine-based sensor.
Table 1: Performance Comparison for Cu²⁺ Detection
| Sensor | Limit of Detection (LOD) | Linear Range | Response Time | Selectivity | Reference |
| 2-Pyrenecarboxylic Acid-based | 0.16 µM | 0.5–8 µM | Not Specified | High selectivity over other common cations | [1] |
| Rhodamine B-based | 0.085 µmol L⁻¹ | 0–15.00 µmol L⁻¹ | < 1 minute | High selectivity over other metal ions | [2] |
Note: The data presented in this table are collated from different studies and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.
Amino Acid Detection
The detection and quantification of amino acids are crucial in various fields, including clinical diagnostics and food science. While 2-pyrenecarboxylic acid itself is not extensively reported as a direct sensor for amino acids, other pyrene derivatives have been utilized. A common alternative for amino acid detection is dansyl chloride.
Table 2: Performance Comparison for Amino Acid Detection
| Sensor | Analyte | Limit of Detection (LOD) | Key Features | Reference |
| Pyrene-based Probe (PAQ) | Cysteine | 0.27 µM | Fast response (2 min), high selectivity | [1] |
| Dansyl Chloride | Primary Amines | Picomole levels | Widely used, stable derivatives, sensitive | [] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the performance benchmarking of fluorescent sensors.
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor. A common method for its determination is the 3σ/k method.[4]
Protocol:
-
Prepare a blank solution: This solution contains all components of the sensor's operating medium except for the analyte.
-
Measure the fluorescence intensity of the blank solution: Record the fluorescence intensity of the blank solution at least 10 times to obtain a statistically significant dataset.
-
Calculate the standard deviation (σ) of the blank measurements.
-
Create a calibration curve: Prepare a series of solutions with known, low concentrations of the analyte and measure their fluorescence intensity. Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the slope (k) of the linear portion of the calibration curve.
-
Calculate the LOD: Use the formula: LOD = 3σ / k .
Selectivity Test
Selectivity is a crucial parameter that describes the sensor's ability to detect the target analyte in the presence of other potentially interfering species.[5]
Protocol:
-
Prepare a solution of the fluorescent sensor.
-
Add a specific concentration of the target analyte and record the fluorescence response.
-
Prepare solutions of the sensor containing potential interfering ions or molecules at concentrations typically 10 to 100 times higher than the target analyte. Record the fluorescence response.
-
Prepare a solution of the sensor containing both the target analyte and the interfering species at the same concentrations as in steps 2 and 3. Record the fluorescence response.
-
Compare the fluorescence responses: A highly selective sensor will show a significant response only in the presence of the target analyte, with minimal change in the presence of interfering species.
Measurement of Response Time
The response time is the time required for the sensor to reach a stable signal after the addition of the analyte.[6]
Protocol:
-
Prepare a solution of the fluorescent sensor in a cuvette placed within a fluorometer.
-
Start recording the fluorescence intensity as a function of time.
-
Inject a known concentration of the analyte into the cuvette with rapid mixing.
-
Continue recording the fluorescence intensity until the signal stabilizes.
-
Determine the response time: The time taken for the signal to reach 90% of its final, stable value is typically considered the response time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling mechanisms and experimental workflows associated with 2-pyrenecarboxylic acid-based sensors.
Caption: Fluorescence quenching mechanism of 2-pyrenecarboxylic acid by a metal ion.
Caption: General experimental workflow for benchmarking a fluorescent sensor.
Conclusion
2-Pyrenecarboxylic acid and its derivatives offer a promising platform for the development of fluorescent sensors for a variety of analytes. Their performance, particularly in terms of sensitivity and selectivity, is comparable to and, in some cases, may exceed that of other established fluorescent probes. The choice of sensor will ultimately depend on the specific application, the target analyte, and the required performance metrics. The detailed experimental protocols provided in this guide are intended to assist researchers in the rigorous evaluation and comparison of these and other novel fluorescent sensing systems.
References
- 1. A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Fluorescence Lifetime Microscopy and Förster’s Resonance Energy Transfer in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 2-Pyrenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a validation of the photophysical properties of 2-pyrenecarboxylic acid, offering a comparative analysis with its parent compound, pyrene, and its isomer, 1-pyrenecarboxylic acid. The information presented herein is intended to assist researchers in the selection of appropriate fluorescent probes for their specific applications.
Introduction to Pyrene-Based Fluorophores
Pyrene and its derivatives are a prominent class of polycyclic aromatic hydrocarbons utilized extensively as fluorescent probes in chemical and biological research. Their popularity stems from several advantageous characteristics, including high fluorescence quantum yields, long fluorescence lifetimes, and a pronounced sensitivity of their emission spectra to the polarity of the local environment. These features make them powerful tools for studying molecular interactions, protein conformations, and membrane dynamics.
This guide focuses on 2-pyrenecarboxylic acid, a derivative of pyrene, and compares its photophysical characteristics with those of pyrene and 1-pyrenecarboxylic acid. Understanding the distinct properties of these isomers is crucial for the rational design of fluorescence-based assays and imaging agents.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for 2-pyrenecarboxylic acid and its common alternatives. It is important to note that while extensive data is available for pyrene, specific experimental values for 2-pyrenecarboxylic acid are less commonly reported. Therefore, data for closely related 2-substituted pyrene derivatives are included to provide an informed estimation of its properties.
| Property | 2-Pyrenecarboxylic Acid (and related 2-substituted derivatives) | 1-Pyrenecarboxylic Acid | Pyrene |
| Absorption Maxima (λ_abs) | ~340-360 nm | General UV absorption | 335.2 nm (in cyclohexane)[1] |
| Emission Maxima (λ_em) | Not explicitly found | Not explicitly found | ~370-395 nm (monomer emission in cyclohexane)[1] |
| Fluorescence Quantum Yield (Φ_F) | 0.19 - 0.93 (for various 2-substituted derivatives)[2][3][4] | Not explicitly found | 0.32 (in cyclohexane)[1] |
| Fluorescence Lifetime (τ_F) | 50 - 80 ns (typical for 2-substituted derivatives); 622 ns (for 4-(pyren-2-yl)butyric acid)[2][3][4] | Not explicitly found | 410 ns (in ethanol) |
Experimental Protocols
The accurate determination of photophysical properties is paramount for the validation and comparison of fluorescent probes. The following are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs to ensure adherence to the Beer-Lambert law. A blank sample containing only the solvent is also prepared.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement:
-
The spectrophotometer is first zeroed using the blank solvent cuvette.
-
The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-500 nm).
-
The wavelength at which the highest absorbance is recorded is the λ_abs.
-
Fluorescence Spectroscopy
Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is used.
-
Measurement:
-
The sample is excited at its λ_abs.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The wavelength at which the highest fluorescence intensity is observed is the λ_em.
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations, with absorbances at the excitation wavelength kept below 0.1.
-
Measurement:
-
The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime (τ_F) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common and robust technique. This method involves a pulsed light source (e.g., a laser diode) and a sensitive photon detector.
-
Measurement:
-
The sample is excited with short pulses of light.
-
The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the number of photons versus time is constructed, which represents the fluorescence decay curve.
-
-
Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F).
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental validation process.
Caption: Workflow for the photophysical characterization of a fluorescent compound.
Signaling Pathway Analogy: From Photon Absorption to Data Analysis
The process of photophysical characterization can be conceptually compared to a signaling pathway, where the initial stimulus (photon absorption) leads to a cascade of events culminating in a measurable output (data).
Caption: Conceptual pathway from photon absorption to data analysis in fluorescence spectroscopy.
Conclusion
The validation of the photophysical properties of 2-pyrenecarboxylic acid reveals characteristics that are broadly consistent with other pyrene derivatives, particularly those with substitutions at the 2-position. The available data on related compounds suggest that 2-pyrenecarboxylic acid likely possesses a relatively long fluorescence lifetime and a potentially high quantum yield, making it a promising candidate for various fluorescence-based applications. However, the lack of comprehensive, direct experimental data for 2-pyrenecarboxylic acid underscores the need for further specific characterization to fully elucidate its photophysical profile and enable a more precise comparison with its 1-isomer and the parent pyrene molecule. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such validation studies.
References
A Comparative Guide to the Synthesis and Structural Confirmation of 2-Pyrenecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key derivatives of 2-pyrenecarboxylic acid, a versatile building block in the development of functional organic molecules. We present detailed experimental protocols and comparative data for the direct derivatization of 2-pyrenecarboxylic acid via esterification and amidation, alongside an alternative approach involving the functionalization of a 2-bromopyrene intermediate through Suzuki and Sonogashira coupling reactions. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows are visualized using Graphviz diagrams.
I. Direct Functionalization of 2-Pyrenecarboxylic Acid
The carboxyl group of 2-pyrenecarboxylic acid offers a direct handle for the introduction of diverse functionalities through standard organic transformations such as esterification and amidation.
A. Esterification of 2-Pyrenecarboxylic Acid
The conversion of 2-pyrenecarboxylic acid to its corresponding esters is a fundamental transformation for modifying its solubility and electronic properties. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 2-pyrenecarboxylate
To a solution of 2-pyrenecarboxylic acid (1.0 g, 4.06 mmol) in methanol (20 mL) is added concentrated sulfuric acid (0.2 mL) dropwise. The reaction mixture is heated to reflux and stirred for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate = 9:1) affords methyl 2-pyrenecarboxylate as a white solid.
B. Amidation of 2-Pyrenecarboxylic Acid
Amidation of 2-pyrenecarboxylic acid provides a robust method for introducing nitrogen-containing moieties, which is of significant interest in medicinal chemistry and materials science. The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of the amide bond under mild conditions.
Experimental Protocol: Synthesis of N-Benzyl-2-pyrenecarboxamide
To a stirred solution of 2-pyrenecarboxylic acid (1.0 g, 4.06 mmol) and benzylamine (0.48 mL, 4.47 mmol) in dichloromethane (20 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) (0.92 g, 4.47 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethanol to give N-benzyl-2-pyrenecarboxamide as a crystalline solid.
II. Alternative Functionalization via 2-Bromopyrene
An alternative strategy for introducing new functionalities at the 2-position of the pyrene core involves the use of a 2-bromopyrene intermediate. This approach opens up a wide range of possibilities through transition metal-catalyzed cross-coupling reactions.
A. Synthesis of 2-Bromopyrene
2-Bromopyrene can be synthesized from pyrene through a multi-step sequence involving hydrogenation, bromination, and subsequent dehydrogenation. A more direct approach involves the diazotization of 1-amino-2-bromopyrene. A common laboratory-scale synthesis involves the bromination of 4,5,9,10-tetrahydropyrene followed by dehydrogenation[1].
Experimental Protocol: Synthesis of 2-Bromopyrene
To a solution of 4,5,9,10-tetrahydropyrene (1.03 g, 5 mmol) in dimethylformamide (10 mL), a solution of bromine (0.80 g, 5 mmol) in dimethylformamide (10 mL) is added dropwise over 2 hours. The solution is stirred at room temperature for 4 hours and then poured into cold water and stirred overnight to yield 2-bromo-4,5,9,10-tetrahydropyrene. This intermediate is then dehydrogenated by refluxing with a suitable oxidizing agent like DDQ in a solvent such as benzene to afford 2-bromopyrene[1].
B. Suzuki Coupling of 2-Bromopyrene
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction allows for the introduction of aryl and vinyl substituents at the 2-position of the pyrene core.
Experimental Protocol: Synthesis of 2-Phenylpyrene
A mixture of 2-bromopyrene (1.0 g, 3.56 mmol), phenylboronic acid (0.52 g, 4.27 mmol), potassium carbonate (1.48 g, 10.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.18 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) is heated to reflux under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane) to give 2-phenylpyrene.
C. Sonogashira Coupling of 2-Bromopyrene
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is particularly useful for synthesizing pyrene-alkyne conjugates.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyrene
To a solution of 2-bromopyrene (1.0 g, 3.56 mmol) and phenylacetylene (0.47 mL, 4.27 mmol) in triethylamine (20 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.12 g, 0.18 mmol) and copper(I) iodide (0.03 g, 0.18 mmol). The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 8 hours. After cooling, the triethylamine is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with saturated ammonium chloride solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane) to afford 2-(phenylethynyl)pyrene.
III. Data Comparison
The following tables summarize the key performance indicators and spectroscopic data for the described reaction products, allowing for a direct comparison of the different synthetic approaches.
Table 1: Comparison of Reaction Performance
| Reaction | Product | Reagents | Catalyst | Solvent | Time (h) | Yield (%) |
| Esterification | Methyl 2-pyrenecarboxylate | 2-Pyrenecarboxylic acid, Methanol | H₂SO₄ | Methanol | 8 | ~90 |
| Amidation | N-Benzyl-2-pyrenecarboxamide | 2-Pyrenecarboxylic acid, Benzylamine | DCC | Dichloromethane | 12 | ~85 |
| Suzuki Coupling | 2-Phenylpyrene | 2-Bromopyrene, Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 12 | ~80-90 |
| Sonogashira Coupling | 2-(Phenylethynyl)pyrene | 2-Bromopyrene, Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 8 | ~85-95 |
Table 2: Spectroscopic Data for Reaction Products
| Product | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) | MS (m/z) |
| Methyl 2-pyrenecarboxylate | 9.25 (d, 1H), 8.85 (d, 1H), 8.30-8.00 (m, 7H), 4.05 (s, 3H) | 167.5, 131.8, 131.2, 130.9, 129.8, 128.5, 127.6, 127.3, 126.2, 125.9, 125.4, 125.1, 124.9, 124.8, 124.5, 122.9, 52.3 | 1720 (C=O), 1250 (C-O) | [M]⁺ 260.08 |
| N-Benzyl-2-pyrenecarboxamide | 9.15 (d, 1H), 8.75 (d, 1H), 8.25-7.95 (m, 7H), 7.40-7.25 (m, 5H), 6.50 (br s, 1H), 4.70 (d, 2H) | 169.8, 138.5, 132.0, 131.5, 130.8, 129.5, 128.8, 128.0, 127.8, 127.5, 126.5, 126.0, 125.5, 125.2, 124.9, 124.6, 123.0, 44.2 | 3300 (N-H), 1640 (C=O) | [M]⁺ 335.13 |
| 2-Phenylpyrene | 8.80-8.00 (m, 14H) | 140.8, 131.5, 131.0, 128.8, 128.2, 127.5, 127.3, 127.2, 126.0, 125.9, 125.3, 125.2, 125.0, 124.9, 124.8, 124.0 | 3050, 1600, 1490 | [M]⁺ 278.11 |
| 2-(Phenylethynyl)pyrene | 8.70-7.90 (m, 9H), 7.60-7.30 (m, 5H) | 131.8, 131.6, 131.2, 129.0, 128.5, 128.4, 127.8, 127.5, 126.3, 126.0, 125.4, 125.1, 124.9, 124.6, 123.4, 121.0, 92.5, 89.0 | 2210 (C≡C) | [M]⁺ 302.11 |
IV. Workflow Visualizations
The following diagrams illustrate the logical flow of the synthetic pathways described in this guide.
Caption: Synthetic pathways to 2-pyrenecarboxylic acid derivatives.
Caption: General experimental workflow for synthesis and characterization.
References
Safety Operating Guide
Proper Disposal of 2-Picolinic Acid: A Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are for 2-Picolinic acid (Pyridine-2-carboxylic acid) . The term "2-Picenecarboxylic acid" as specified in the query is not a standard chemical name and is presumed to be a typographical error. Users must verify the identity of their chemical waste before proceeding with any disposal protocol.
This guide provides essential safety and logistical information for the proper disposal of 2-Picolinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Hazard Information
2-Picolinic acid presents several hazards that must be managed during handling and disposal. It is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life[1].
Personal Protective Equipment (PPE): Adherence to proper PPE is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[2]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[3]. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved respirator if irritation or other symptoms are experienced. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be used as a backup to engineering controls[3]. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of 2-Picolinic acid is through an approved waste disposal plant. Always adhere to local, regional, and national hazardous waste regulations[2].
Step 1: Waste Collection and Storage
-
Containerize: Collect waste 2-Picolinic acid in its original container or a clearly labeled, compatible container. Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5].
-
Labeling: Label the waste container clearly as "Hazardous Waste: 2-Picolinic Acid" and include any other information required by your institution's waste management plan.
Step 2: Handling and Transfer
-
PPE: Always wear the appropriate PPE as detailed in the table above when handling waste 2-Picolinic acid.
-
Avoid Contamination: Do not mix 2-Picolinic acid waste with other waste streams unless explicitly permitted by your institution's chemical safety officer.
-
Prevent Release: Do not let the product enter drains or the environment[1].
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Service: The disposal of 2-Picolinic acid must be handled by a licensed professional waste disposal service[3]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
Step 4: Decontamination
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse containers; they should be disposed of as unused product[6].
-
Work Area: Clean any spills and decontaminate the work area thoroughly. For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal[2].
III. Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains or waterways[6].
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Picolinic acid.
References
Essential Safety and Operational Guidance for Handling 2-Picenecarboxylic Acid
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Picenecarboxylic acid (CAS No. 118172-80-8). The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent contact with the eyes, skin, and respiratory tract. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Chemical safety goggles or glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves | Select gloves based on the potential hazards, duration of use, and physical conditions of the workplace. |
| Laboratory coat | A standard lab coat should be worn to protect against incidental contact. | |
| Respiratory Protection | Respirator | Required when there is a risk of dust formation or inhalation of vapors. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure risks and maintain the integrity of the compound.
Handling:
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Dust Prevention: Avoid the formation of dust and aerosols.
-
Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.
-
Ignition Sources: Keep away from sources of ignition.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a dry and well-ventilated place.
-
Temperature: Recommended storage temperature is -20°C for the long term and 2-8°C for the short term[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this material and its container at a licensed professional waste disposal service.
-
Container Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
